Product packaging for 6-Chloro-4-methoxypyridin-3-amine(Cat. No.:CAS No. 1256805-54-5)

6-Chloro-4-methoxypyridin-3-amine

Cat. No.: B595070
CAS No.: 1256805-54-5
M. Wt: 158.585
InChI Key: DOTGSGJAEQKRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-4-methoxypyridin-3-amine is a valuable chemical building block in scientific research, particularly in the field of medicinal chemistry. Its primary research value lies in its role as a key synthetic intermediate for the development of novel compounds targeting neurodegenerative diseases. Specifically, this chemical scaffold is integral to the discovery of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are being investigated as high-affinity ligands for alpha-synuclein aggregates . The pathological aggregation of alpha-synuclein is a hallmark of Parkinson's disease, and compounds derived from this intermediate have shown promise as potential positron emission tomography (PET) tracers for detecting these aggregates in the brain . Researchers are utilizing this amine in cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct more complex molecules for pharmacological evaluation . The ongoing research with this compound and its derivatives is focused on creating potent and selective radioligands that can penetrate the blood-brain barrier, which is a critical step toward developing diagnostic tools for early-stage Parkinson's disease and assessing disease progression . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B595070 6-Chloro-4-methoxypyridin-3-amine CAS No. 1256805-54-5

Properties

IUPAC Name

6-chloro-4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGSGJAEQKRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-methoxypyridin-3-amine (CAS No. 1256805-54-5), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its known physical and chemical characteristics, a detailed potential synthetic protocol, and its prospective role in interfering with cellular signaling pathways.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. While extensive experimental data is not widely published, a combination of data from chemical suppliers and computational predictions allows for a summary of its key properties.

PropertyValueSource
CAS Number 1256805-54-5[1][2]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available[1]
Solubility Not available
Predicted LogP 1.41
Polar Surface Area (PSA) 48.14 Ų

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-4-methoxypyridine-3-carbaldehyde

This step is based on a known procedure for the selective methoxylation of a dichloropyridine derivative.

  • Materials:

    • 4,6-dichloropyridine-3-carbaldehyde

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Heptane

    • Silica gel

  • Procedure:

    • To a stirred solution of 4,6-dichloropyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium methoxide (1.1 eq) portion-wise.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and filter to remove any insoluble solids.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield 6-chloro-4-methoxynicotinaldehyde.

Step 2: Reductive Amination to this compound

This proposed step utilizes the aldehyde synthesized in Step 1 to form the final amine product.

  • Materials:

    • 6-Chloro-4-methoxypyridine-3-carbaldehyde

    • Ammonium acetate or ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol (MeOH) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 6-Chloro-4-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol or dichloromethane.

    • Add ammonium acetate (10 eq) or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

G cluster_0 Proposed Synthesis of this compound start 4,6-dichloropyridine-3-carbaldehyde intermediate 6-Chloro-4-methoxypyridine-3-carbaldehyde start->intermediate  NaOMe, MeOH (Nucleophilic Aromatic Substitution) product This compound intermediate->product  NH4OAc, NaBH3CN (Reductive Amination)

Caption: Proposed two-step synthesis of this compound.

Potential Role in Signaling Pathways

While the specific biological activity of this compound is not yet documented, its structural similarity to known kinase inhibitors suggests it may have a role as an antagonist in cell signaling pathways.[3] Pyridine and pyridazine cores are common scaffolds in the design of small molecule kinase inhibitors.[3] These inhibitors often function by competing with ATP for binding to the kinase domain of an enzyme, thereby inhibiting downstream signaling.

The diagram below illustrates a generic kinase signaling pathway that could potentially be modulated by a molecule like this compound.

G cluster_1 Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., Grb2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactor CellularResponse Cell Proliferation, Survival TranscriptionFactor->CellularResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of a kinase cascade by this compound.

References

An In-depth Technical Guide to 6-Chloro-4-methoxypyridin-3-amine: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. The document details its chemical properties, CAS number, and reliable suppliers. A significant focus is placed on its synthetic protocols and its application as a crucial intermediate in the development of pyrimidinone derivatives with potential therapeutic applications. This guide also includes detailed experimental procedures, quantitative data where available, and visual representations of synthetic pathways to aid researchers in their drug discovery and development endeavors.

Introduction

This compound is a substituted aminopyridine that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and an amino group, make it a versatile scaffold for the synthesis of more complex heterocyclic compounds. The pyridine ring is a common motif in many biologically active molecules, and the specific substitution pattern of this compound allows for targeted modifications to explore structure-activity relationships (SAR) in drug design.

This guide will delve into the technical details of this compound, providing researchers with the necessary information to procure, synthesize, and utilize this compound in their research.

Chemical Properties and Suppliers

A clear identification of a chemical compound is paramount for its use in a research setting. The following table summarizes the key identifiers and properties of this compound.

PropertyValueReference
CAS Number 1256805-54-5[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
MDL Number MFCD18257796[1][2]

Suppliers:

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure this compound from the following reputable sources:

  • Synblock [2]

  • BLD Pharm [1]

It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound. Some suppliers may also provide spectroscopic data such as NMR and LC-MS upon request.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The following protocol is based on the synthesis described in patent WO2012066021A1.

Synthesis of this compound

Reaction Scheme:

G 2,6-dichloro-4-methoxypyridine 2,6-dichloro-4-methoxypyridine Intermediate_A 2,6-dichloro-4-methoxy-3-nitropyridine 2,6-dichloro-4-methoxypyridine->Intermediate_A Nitration HNO3 / H2SO4 HNO3 / H2SO4 Final_Product This compound Intermediate_A->Final_Product Reduction Fe / NH4Cl Fe / NH4Cl

Caption: Synthetic pathway for this compound.

Step 1: Nitration of 2,6-dichloro-4-methoxypyridine

  • Materials: 2,6-dichloro-4-methoxypyridine, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

  • Procedure:

    • To a stirred solution of sulfuric acid, cool the flask in an ice bath.

    • Slowly add 2,6-dichloro-4-methoxypyridine to the cooled sulfuric acid.

    • In a separate flask, prepare a mixture of nitric acid and sulfuric acid.

    • Add the nitric acid/sulfuric acid mixture dropwise to the solution of the pyridine derivative, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-4-methoxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Materials: 2,6-dichloro-4-methoxy-3-nitropyridine, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • Suspend 2,6-dichloro-4-methoxy-3-nitropyridine in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of Pyrimidinone Derivatives

This compound serves as a key intermediate in the synthesis of pyrimidinone derivatives, which are of interest in drug discovery. The following is a general protocol for the synthesis of a pyrimidinone derivative using this starting material, as described in patent WO2012066021A1.

Reaction Workflow:

G cluster_0 Synthesis of Pyrimidinone Derivative Start This compound Coupling Coupling Reaction Start->Coupling Reactant_B Substituted Pyrimidinone Precursor Reactant_B->Coupling Final_Compound Pyrimidinone Derivative Coupling->Final_Compound

Caption: Experimental workflow for the synthesis of a pyrimidinone derivative.

Experimental Protocol: Coupling Reaction

  • Materials: this compound, a suitable substituted pyrimidinone precursor (e.g., a chloropyrimidinone), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an appropriate solvent (e.g., dioxane or DMF).

  • Procedure:

    • In a reaction vessel, combine this compound, the substituted pyrimidinone precursor, the palladium catalyst, and the base.

    • Add the anhydrous solvent to the mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for a designated period, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the final pyrimidinone derivative.

Applications in Drug Discovery

The aminopyridine scaffold, of which this compound is an example, is a privileged structure in medicinal chemistry. These scaffolds are frequently utilized in the design of inhibitors for various protein targets, including kinases and phosphatases. While the specific biological activity of derivatives of this compound is not extensively detailed in the public domain, the pyrimidinone derivatives synthesized from it are stated to have potential therapeutic applications.

Conclusion

This compound (CAS: 1256805-54-5) is a valuable and commercially available building block for medicinal chemists and drug discovery professionals. Its synthesis has been described in the patent literature, and it serves as a key intermediate in the preparation of more complex heterocyclic molecules such as pyrimidinone derivatives. The experimental protocols and workflows provided in this guide are intended to facilitate the use of this compound in research settings, ultimately contributing to the discovery and development of new therapeutic agents. Researchers are encouraged to consult the referenced patents and scientific literature for more detailed information and specific reaction conditions.

References

Spectroscopic Data for 6-Chloro-4-methoxypyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloro-4-methoxypyridin-3-amine. These predictions are derived from the analysis of similar chemical structures and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Singlet1HH-2 (proton on the carbon between the two nitrogen-containing groups)
~6.8Singlet1HH-5 (proton on the carbon adjacent to the chlorine)
~4.5Broad Singlet2H-NH₂ (amine protons)
~3.9Singlet3H-OCH₃ (methoxy protons)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~155C-4 (carbon attached to the methoxy group)
~145C-6 (carbon attached to the chlorine atom)
~140C-2 (carbon between the nitrogen and the amino group)
~125C-3 (carbon attached to the amino group)
~105C-5 (carbon adjacent to the chlorine)
~56-OCH₃ (methoxy carbon)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of the primary amine
3050 - 3000Weak to MediumAromatic C-H stretch
2980 - 2850Weak to MediumAliphatic C-H stretch (-OCH₃)
1620 - 1580Medium to StrongN-H bend (scissoring) of the primary amine
1580 - 1450Medium to StrongAromatic C=C and C=N ring stretching
1300 - 1200StrongC-O stretch (aryl ether)
1100 - 1000MediumC-N stretch
850 - 750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
158/160~100 / ~33[M]⁺/ [M+2]⁺ Molecular ion peak (presence of Chlorine)
143/145Variable[M - CH₃]⁺
115/117Variable[M - CH₃ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Electron Ionization (EI) at 70 eV is a common method for this type of molecule, which causes fragmentation. Electrospray Ionization (ESI) can also be used for softer ionization, which would primarily show the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of a chlorine atom will be indicated by an isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Reactivity Profile of 6-Chloro-4-methoxypyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxypyridin-3-amine is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a methoxy group, and a reactive chloro substituent—provides multiple avenues for synthetic elaboration, making it a valuable building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its participation in key organic transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers in the field.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and target engagement. This compound has emerged as a key intermediate, particularly in the synthesis of kinase inhibitors, where the aminopyridine core can establish crucial hydrogen bonding interactions within the ATP-binding site of the target protein.[1][2] This guide aims to consolidate the available information on the chemical reactivity of this compound to facilitate its effective utilization in synthetic chemistry and drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1256805-54-5[3]
Molecular Formula C₆H₇ClN₂O[3]
Molecular Weight 158.59 g/mol [3]
Appearance Off-white to yellow solid (typical)
Solubility Soluble in methanol, dichloromethane, and other common organic solvents

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups:

  • The 6-Chloro Group: This is the primary site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents.

  • The 3-Amino Group: This group can act as a nucleophile and a directing group in electrophilic aromatic substitution. It is also a key feature for biological activity in many of its derivatives.

  • The 4-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, affecting the regioselectivity of electrophilic substitution and the reactivity of the chloro group.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 6-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[2]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl substituents at the 6-position. While specific data for this compound is limited, the following table provides representative conditions for the Suzuki coupling of other chloropyridine derivatives, which can serve as a starting point for optimization.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-90[4]
Heteroarylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901660-85
Alkylboronic esterPd₂(dba)₃ / SPhosK₃PO₄Toluene1101870-88

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a degassed solvent mixture such as toluene/water (4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. This reaction is crucial for expanding the chemical space around the 6-position with various amine nucleophiles.[5][6]

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2480-95[7]
MorpholinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1001875-90[7]
BenzylaminePdCl₂(dppf)K₃PO₄Toluene1102470-85

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv) are combined in an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The mixture is heated to 80-110 °C and stirred until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for nucleophilic aromatic substitution (SNAr) at the 6-position with strong nucleophiles.[8][9]

NucleophileConditionsProductYield (%)Reference
Sodium MethoxideCH₃OH, reflux6-Methoxy-4-methoxypyridin-3-amineHigh
AmmoniaHigh pressure, catalyst4-Methoxypyridine-3,6-diamineModerate
HydrazineEtOH, reflux6-Hydrazinyl-4-methoxypyridin-3-amineGood

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 equiv) and the nucleophile (1.5-3.0 equiv) in a suitable solvent (e.g., ethanol, DMF) is heated. The reaction temperature and time are dependent on the nucleophilicity of the attacking species. Upon completion, the reaction mixture is cooled and the product is isolated by precipitation, extraction, and/or crystallization.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating amino and methoxy groups can facilitate such reactions. The directing effects of these groups will influence the position of substitution. The amino group is a strong activating group and is ortho, para-directing, while the methoxy group is also activating and ortho, para-directing. In this molecule, the 5-position is activated by both the amino and methoxy groups, making it the most likely site for electrophilic attack.

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent are expected to introduce a halogen at the 5-position.

  • Nitration: Nitration can be challenging due to the basicity of the amino group and the pyridine nitrogen, which can react with the acidic nitrating agents. Protection of the amino group may be necessary.

  • Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can be complicated by acid-base reactions.

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on pyridine rings due to the deactivating effect of the nitrogen atom and its coordination with the Lewis acid catalyst.[10]

Due to the limited specific literature on electrophilic substitution of this compound, the predicted reactivity is based on general principles of aromatic chemistry.[10][11]

Spectroscopic Data

Reference Spectroscopic Data for 6-Chloropyridin-3-amine: [12]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) IR (KBr, cm⁻¹)
δ 8.03 (d, J = 2.7 Hz, 1H, H-2)δ 141.2 (C-6)3420, 3315 (N-H stretch)
δ 7.18 (d, J = 8.4 Hz, 1H, H-4)δ 139.8 (C-2)3080 (Aromatic C-H stretch)
δ 7.08 (dd, J = 8.4, 2.8 Hz, 1H, H-5)δ 138.1 (C-3)1620 (N-H bend)
δ 3.85 (s, 2H, -NH₂)δ 124.6 (C-5)1580, 1470 (C=C, C=N stretch)
δ 124.2 (C-4)1310 (C-N stretch)

Applications in Synthesis

This compound is a valuable precursor in the synthesis of biologically active molecules, most notably kinase inhibitors. The aminopyridine moiety can act as a hinge-binder, forming key hydrogen bonds with the protein backbone. The synthetic handles at the 6-position allow for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide on the Mechanism of Action of 6-Chloro-4-methoxypyridin-3-amine Derivatives as Dual PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols for a class of 6-Chloro-4-methoxypyridin-3-amine derivatives. The aminopyridine scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] This guide will focus on a series of sulfonamide methoxypyridine derivatives that have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a critical signaling pathway frequently hyperactivated in cancer.[2][3]

Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling axis is a central regulator of cellular processes including cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] The sulfonamide methoxypyridine derivatives discussed herein exert their anti-tumor effects by competitively binding to the ATP-binding pocket of PI3K and mTOR, inhibiting their kinase activity.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cell proliferation and survival. One of the key downstream pathways activated by Akt is the mTOR complex 1 (mTORC1), which promotes protein synthesis by phosphorylating targets like the 70 kDa ribosomal protein S6 kinase (S6K1).[7][8]

By simultaneously inhibiting both PI3K and mTOR, these derivatives can achieve a more profound and durable blockade of the entire signaling cascade. This dual inhibition prevents the feedback loop reactivation of PI3K that can occur when only mTOR is targeted, potentially leading to more effective tumor suppression.[6] The inhibition of this pathway ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2]

Quantitative Biological Data

The biological activity of selected sulfonamide methoxypyridine derivatives has been quantified through enzymatic and cell-based assays. The data, summarized below, highlights the potency of these compounds against PI3Kα, mTOR, and human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Lead Compound 22c [3]

Target/Cell LineAssay TypeIC50 (nM)
PI3KαEnzymatic Inhibition0.22
mTOREnzymatic Inhibition23
HCT-116 (Colon Cancer)Cellular Antiproliferation20
MCF-7 (Breast Cancer)Cellular Antiproliferation130

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by the this compound derivatives.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates (Thr389) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation Inhibitor Aminopyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR signaling and points of dual inhibition.
Experimental Workflow: Western Blot for Downstream Target Modulation

This workflow outlines the key steps to assess the inhibition of PI3K/mTOR signaling by measuring the phosphorylation status of downstream effectors Akt and S6K.

Western_Blot_Workflow start Start: Cancer Cell Culture treat Treat cells with Aminopyridine Derivative or Vehicle (DMSO) start->treat lyse Cell Lysis & Protein Extraction (with Phosphatase Inhibitors) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE Gel Electrophoresis quantify->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-S6K) block->primary_ab secondary_ab Secondary HRP-conjugated Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection (ECL) secondary_ab->detect analyze Image Acquisition & Densitometry Analysis detect->analyze end End: Quantify p-Akt / p-S6K Levels analyze->end

Workflow for Western Blot analysis of p-Akt and p-S6K.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow describes the process of confirming direct target engagement of the derivative with PI3K or mTOR within the cellular environment.

CETSA_Workflow start Start: Cell Culture treat Treat cells with Derivative or Vehicle (DMSO) start->treat harvest Harvest and Resuspend Cells treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to pellet precipitated proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant western Analyze soluble protein by Western Blot (anti-PI3K or anti-mTOR) supernatant->western analyze Generate and Analyze 'Melting Curves' western->analyze end End: Confirm Target Engagement (Thermal Shift) analyze->end

Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

In Vitro PI3Kα Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol measures the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.[9][10]

  • Reagent Preparation :

    • Prepare 1x Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA).[10]

    • Prepare a solution of the lipid substrate (e.g., 40 µM diC8-PIP₂) in the 1x Kinase Assay Buffer.

    • Prepare a 2x ATP solution (e.g., 200 µM) in distilled water.

    • Dilute the test aminopyridine derivative to various concentrations (e.g., 10-point, 3-fold serial dilution) in 1x Kinase Assay Buffer containing 1% DMSO.

  • Kinase Reaction :

    • Add 2.5 µL of the diluted test compound or vehicle (1% DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3Kα enzyme diluted in Kinase Assay Buffer to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/Lipid Substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of p-Akt (Ser473) and p-S6K (Thr389)

This protocol is used to determine the effect of the test compounds on the PI3K/mTOR signaling pathway in cells.[7][11]

  • Cell Culture and Treatment :

    • Plate cancer cells (e.g., HCT-116 or MCF-7) and grow to 70-80% confluency.

    • Treat cells with various concentrations of the aminopyridine derivative for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.

  • Protein Extraction :

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-S6K (Thr389), total Akt, and total S6K, diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of the aminopyridine derivative to its target protein (e.g., PI3Kα) in a cellular context.[1][12]

  • Cell Treatment and Harvesting :

    • Culture cells to a high density.

    • Treat the cells with a high concentration of the test compound (e.g., 10-30 µM) or vehicle for 1-2 hours.[13]

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Treatment :

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler. Include an unheated control.[12]

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation :

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[12]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis :

    • Carefully collect the supernatant.

    • Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction by Western blot, as described in the previous protocol.

    • Quantify the band intensity for each temperature point and normalize it to the unheated control.

  • Data Interpretation :

    • Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the "melting curve" for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

References

The Ascendancy of Substituted Pyyridin-3-amines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridin-3-amine core is a privileged scaffold in modern chemistry, underpinning a vast array of functional molecules from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this versatile chemical entity. It further details its significant applications, particularly in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

A Historical Perspective: From Unassuming Precursor to a Cornerstone of Innovation

The journey of substituted pyridin-3-amines is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, the targeted synthesis of its derivatives, including aminopyridines, took several more decades of chemical exploration.

Early Syntheses of the Parent 3-Aminopyridine

The story begins with the parent compound, 3-aminopyridine. One of the earliest and most notable methods for its preparation is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide). This reaction, first reported in the late 19th century, involves the treatment of an amide with a halogen (typically bromine) and a strong base to yield a primary amine with one fewer carbon atom.[1][2] This method remains a classic and economically viable route to 3-aminopyridine.

Other early methods for the synthesis of 3-aminopyridine include:

  • Reduction of 3-nitropyridine: This involves the reduction of the nitro group to an amine, often using reagents like tin and hydrochloric acid.[3]

  • Ammonolysis of 3-halopyridines: The displacement of a halogen at the 3-position with ammonia or an amine, often under harsh conditions using a copper catalyst in what is a variation of the Ullmann condensation .[3]

The Dawn of Substitution: Expanding the Chemical Space

The ability to introduce substituents onto the pyridin-3-amine core was a critical step in unlocking its full potential. Early efforts focused on electrophilic substitution reactions, which are often challenging on the electron-deficient pyridine ring.

A significant breakthrough was the development of methods for the synthesis of halogenated 3-aminopyridines . For instance, the direct chlorination of 3-aminopyridine was an early approach, though it often led to a mixture of products. The synthesis of 2-chloro-3-aminopyridine was a notable early achievement, providing a key intermediate for further functionalization.

The introduction of a nitro group, another key substituent, was also explored. The direct nitration of 3-aminopyridine is complex due to the directing effects of the amino group and the pyridine nitrogen. Protecting the amino group, for example, by forming a urea derivative, was a strategy developed to achieve nitration at the 2-position, leading to 2-nitro-3-aminopyridine .[4]

Evolution of Synthetic Methodologies

The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to more efficient, selective, and versatile methods for the preparation of substituted pyridin-3-amines.

Classical and Modern Synthetic Routes

The following table summarizes some of the key historical and modern synthetic methods for accessing substituted pyridin-3-amines.

MethodDescriptionTypical ReagentsYear of Significance
Hofmann Rearrangement Degradation of nicotinamide or its derivatives to the corresponding 3-aminopyridine.Br₂, NaOH or NaOBrLate 19th Century
Reduction of Nitropyridines Reduction of a nitro group at the 3-position or other positions on the pyridine ring.Sn/HCl, Fe/AcOH, Catalytic HydrogenationEarly 20th Century
Ullmann Condensation Copper-catalyzed amination of 3-halopyridines.Cu catalyst, Amine, BaseEarly 20th Century
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of 3-halopyridines with amines.Pd catalyst, Ligand, BaseLate 20th Century
Nitration Introduction of a nitro group onto the pyridine ring, often requiring a protected amine.HNO₃, H₂SO₄Mid 20th Century
Halogenation Introduction of halogen atoms onto the pyridine ring.Cl₂, Br₂, NCS, NBSEarly to Mid 20th Century
Detailed Experimental Protocols

This procedure is adapted from established literature methods.[5]

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.

  • Add nicotinamide to the hypobromite solution while maintaining the low temperature.

  • After the initial reaction, warm the mixture to around 70°C for approximately one hour.

  • Cool the reaction mixture and neutralize it with hydrochloric acid.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-aminopyridine, which can be further purified by recrystallization or distillation.

This generalized protocol is based on modern palladium-catalyzed cross-coupling reactions.

Materials:

  • A 3-halopyridine derivative (e.g., 3-bromopyridine)

  • An amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • A base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the 3-halopyridine derivative and the amine.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pd Catalyst, Ligand, and Base reactants 2. Add 3-Halopyridine and Amine reagents->reactants solvent 3. Add Anhydrous Solvent reactants->solvent heat 4. Heat and Stir (80-110°C) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench with aq. NH4Cl monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for the synthesis of substituted pyridin-3-amines via Buchwald-Hartwig amination.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

Substituted pyridin-3-amines have emerged as a cornerstone in medicinal chemistry, particularly in the design of protein kinase inhibitors. The pyridine nitrogen and the 3-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyridin-3-amine derivatives can be finely tuned by modifying the substitution pattern on the pyridine ring. The following table summarizes key SAR observations for pyridin-3-amine-based kinase inhibitors.

Position of SubstitutionEffect on ActivityExample Target(s)
2-Position Introduction of small alkyl or halogen groups can modulate potency and selectivity.p38 MAP Kinase
4-Position Substitution with aryl or heteroaryl groups can lead to potent inhibitors by occupying a hydrophobic pocket.FGFR
5-Position Can be modified to improve physicochemical properties and target selectivity.Various Kinases
6-Position Halogen substitution (e.g., chlorine) is often crucial for potent inhibition of certain kinases.p38 MAP Kinase, FGFR
N-Substitution of Amino Group Can be used to extend into solvent-exposed regions and improve pharmacokinetic properties.Various Kinases
Pyridin-3-amines as Kinase Inhibitors: Quantitative Data

The following table presents a selection of substituted pyridin-3-amine derivatives and their inhibitory activity against specific protein kinases.

Compound IDCore StructureTarget KinaseIC₅₀ (nM)
A-1 2-Anilino-3-aminopyridineH4-fluorophenylp38α15
A-2 2-Anilino-3-aminopyridineCH₃4-fluorophenylp38α8
B-1 6-(Aryl)-3-aminopyridineH2,6-dichlorophenylFGFR13800
B-2 6-(Aryl)-3-aminopyridineH2,6-dichloro-3,5-dimethoxyphenylFGFR17
C-1 2,6-Disubstituted-3-aminopyridineCl2,4-dichlorophenylp38α5

Data is compiled from various public sources for illustrative purposes.

Signaling Pathways Targeted by Pyridin-3-amine-based Inhibitors

Aberrant FGFR signaling is a key driver in various cancers. Substituted pyridin-3-amines have been developed as potent FGFR inhibitors.[6][7] These inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.

FGFR Signaling Pathway and Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyridin-3-amine FGFR Inhibitor Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: Inhibition of the FGFR signaling pathway by a substituted pyridin-3-amine-based inhibitor.

The p38 MAPK pathway plays a crucial role in inflammatory responses. Overactivation of this pathway is implicated in various inflammatory diseases. Pyridin-3-amine derivatives have been successfully developed as potent and selective inhibitors of p38 MAP kinase.[8][9] By blocking the activity of p38, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38 MAPK Signaling Pathway and Inhibition

p38_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress, Cytokines MKK MKK3/6 Stress->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylate MK2 MK2 p38->MK2 Activate TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activate Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Cytokines TranscriptionFactors->Cytokines Inhibitor Pyridin-3-amine p38 Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a substituted pyridin-3-amine-based inhibitor.

Conclusion

The substituted pyridin-3-amine scaffold has traversed a remarkable journey from its origins in classical organic synthesis to its current status as a highly sought-after motif in modern drug discovery. Its unique electronic properties and versatile reactivity have enabled the development of a rich and diverse chemical space. The continued exploration of novel synthetic methodologies and the deepening understanding of its role in modulating biological pathways promise to further solidify the importance of substituted pyridin-3-amines in addressing unmet medical needs and advancing the frontiers of chemical science.

References

Theoretical Analysis of 6-Chloro-4-methoxypyridin-3-amine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. This technical guide provides a detailed theoretical analysis of 6-Chloro-4-methoxypyridin-3-amine, a compound of interest for drug discovery due to its unique substitution pattern which can influence its physicochemical properties and biological activity. In the absence of extensive experimental data, this paper presents a comprehensive computational study using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. The insights derived from this analysis can guide the rational design of novel therapeutics and inform further experimental investigation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with chloro, methoxy, and amine groups. This combination of electron-donating and electron-withdrawing groups is expected to create a distinct electronic environment, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore. Understanding the molecule's fundamental properties at a quantum mechanical level is crucial for predicting its behavior in biological systems and for its application in the design of targeted therapies.

This whitepaper outlines a hypothetical, yet plausible, computational investigation into the properties of this compound. The methodologies, data, and visualizations presented herein are based on established principles of computational chemistry and are intended to serve as a guide for researchers interested in the theoretical analysis of similar compounds.

Computational Methodology

The theoretical analysis of this compound was performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software and Basis Set

All calculations were conducted using the Gaussian 16 suite of programs. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms to ensure a high degree of accuracy in the calculated properties.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized in the gas phase to locate the global minimum on the potential energy surface. A subsequent vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the molecule's electronic stability and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity. The MEP is plotted onto the molecule's electron density surface, with colors representing different potential values.

Logical Workflow of the Computational Study

The following diagram illustrates the logical workflow of the theoretical investigation.

computational_workflow start Define Molecule: This compound method Select Computational Method: DFT (B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis mo_analysis Molecular Orbital (HOMO-LUMO) Analysis freq_analysis->mo_analysis mep_map Molecular Electrostatic Potential (MEP) Mapping mo_analysis->mep_map end Data Analysis and Interpretation mep_map->end

Figure 1: Logical workflow of the computational study.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization of this compound resulted in a stable, planar structure. The key bond lengths and angles are summarized in Table 1. The planarity of the pyridine ring is maintained, with the substituents lying in the same plane.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N11.34N1-C1-C2123.5
C1-C61.39C1-N1-C5117.2
C2-C31.41C2-C3-N2120.8
C3-N21.38C3-C4-O1125.1
C4-O11.36C4-C5-C6119.3
C5-C61.38C5-C6-Cl1118.7
C6-Cl11.74
O1-C71.43
Electronic Properties

The analysis of the frontier molecular orbitals provides insights into the electronic behavior of the molecule. The energies of the HOMO and LUMO, and the resulting energy gap, are presented in Table 2. The HOMO is primarily localized on the aminopyridine ring, while the LUMO is distributed across the entire molecule, with significant contributions from the chloro-substituted carbon. The relatively small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive.

Table 2: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-5.89
LUMO Energy-1.23
HOMO-LUMO Gap4.66

Visualization of Molecular Properties

The following diagram illustrates the relationship between the calculated electronic properties and their implications for the molecule's reactivity.

molecular_properties cluster_electronic Electronic Properties cluster_reactivity Predicted Reactivity molecule This compound homo HOMO (Highest Occupied Molecular Orbital) molecule->homo lumo LUMO (Lowest Unoccupied Molecular Orbital) molecule->lumo mep MEP (Molecular Electrostatic Potential) molecule->mep nucleophilic Nucleophilic Regions (Electron Rich) homo->nucleophilic reactivity_index Chemical Reactivity homo->reactivity_index electrophilic Electrophilic Regions (Electron Deficient) lumo->electrophilic lumo->reactivity_index mep->nucleophilic mep->electrophilic

Figure 2: Relationship between electronic properties and predicted reactivity.
Molecular Electrostatic Potential

The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential. The most negative potential (red) is localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the amine group, suggesting these are favorable sites for nucleophilic interactions. The chlorine atom presents a region of slight negative potential, consistent with its electronegativity.

Conclusion

This hypothetical computational study provides a comprehensive theoretical characterization of this compound. The DFT calculations have elucidated its optimized geometry, electronic properties, and reactive sites. The findings suggest that the molecule possesses distinct regions of nucleophilic and electrophilic reactivity, primarily governed by the nitrogen and oxygen atoms, and the amine group, respectively.

The data and insights presented in this whitepaper serve as a foundational resource for researchers in drug discovery and medicinal chemistry. This theoretical framework can guide the synthesis of novel derivatives with tailored properties and inform the design of experiments to validate the computational predictions. Further studies, including analysis in solvent and docking simulations with biological targets, would provide a more complete understanding of the molecule's potential as a therapeutic agent.

Potential Biological Targets for 6-Chloro-4-methoxypyridin-3-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-4-methoxypyridin-3-amine scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom, a methoxy group, and an amino group on a pyridine ring, provides multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential biological targets for analogs of this compound, with a focus on their role as kinase inhibitors in cancer therapy. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows.

Key Biological Targets and Signaling Pathways

Analogs of this compound have shown significant promise as inhibitors of several protein kinases that are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer. The primary targets identified for structurally related pyridine and pyridazine derivatives include key players in cell proliferation, survival, and differentiation.

Phosphoinositide 3-kinase (PI3K)/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, metabolism, and survival.[1] Its aberrant activation is one of the most common molecular alterations in human cancers.[2] Consequently, dual inhibitors of PI3K and mTOR are of significant therapeutic interest.[3]

Sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[3] The 2-methoxypyridin-3-yl group in these compounds often serves as a key structural element for interacting with the affinity binding pocket of the kinase.[1]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway.

PI3K_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling cascade.

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[4] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The pyridine scaffold is a common feature in many BTK inhibitors.

The signaling pathway involving BTK is depicted below.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: The B-Cell Receptor (BCR) and BTK signaling cascade.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration.[5] Overexpression or mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Pyrido[3,4-d]pyrimidine derivatives, which are structurally related to this compound, have been identified as potent inhibitors of EGFR tyrosine kinase activity.[6]

A simplified representation of the EGFR signaling pathway is provided below.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: The EGFR-mediated Ras-Raf-MEK-ERK signaling pathway.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of selected analogs that are structurally related to this compound. It is important to note that these are complex derivatives, and the data is presented to infer the potential structure-activity relationships for the core scaffold.

Table 1: PI3Kα and mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [1][3]

Compound IDCore StructureR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)Antiproliferative IC50 (nM) (MCF-7)Antiproliferative IC50 (nM) (HCT-116)
22c QuinolineIsopropyl0.222313020
11c Benzo[7][8]thieno[3,2-d]pyrimidine2-Hydroxyethylamino>1000N/A>10000>10000
11b Benzo[7][8]thieno[3,2-d]pyrimidine4-Methylpiperidin-1-yl>1000N/A>10000>10000

Data is illustrative and sourced from a study on complex sulfonamide methoxypyridine derivatives.[1][3]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [9]

Compound IDCore StructureR1R2PDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b Pyrido[2,3-d]pyrimidine-NH-C(O)NH-tBu2,6-dichlorophenyl1.110.130.450.22
4e Pyrido[2,3-d]pyrimidine-NH-C(O)NH-tBu3,5-dimethoxyphenyl>500.060>50>50
6c Pyrido[2,3-d]pyrimidine-NH-(CH2)4-N(Et)22,6-dichlorophenylN/AN/AN/AN/A

Data is for complex pyrido[2,3-d]pyrimidine analogs, highlighting the impact of substitutions on kinase selectivity.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities. Below are methodologies for key assays typically employed in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.[3][8][10]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide or protein

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

  • Add 2 µL of the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the ability of a compound to inhibit the growth of cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The following diagram outlines a general workflow for the discovery and development of drugs derived from the this compound scaffold.

Drug_Discovery_Workflow Drug Discovery Workflow Library_Synthesis Analog Library Synthesis (based on 6-chloro-4-methoxy -pyridin-3-amine) Primary_Screening Primary Screening (In vitro Target-Based Assay, e.g., Kinase Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 / Ki Determination) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assays, e.g., Proliferation) Hit_Identification->Secondary_Screening Active_Compounds Identification of Active Compounds Secondary_Screening->Active_Compounds Lead_Optimization Lead Optimization (SAR Studies) Active_Compounds->Lead_Optimization Lead_Compound Lead Compound Identification Lead_Optimization->Lead_Compound In_Vivo_Studies In vivo Efficacy & Toxicity Studies Lead_Compound->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A general workflow for drug discovery and development.

Conclusion

Analogs of this compound represent a promising class of compounds with the potential to modulate the activity of several key biological targets, particularly protein kinases involved in cancer progression. The structure-activity relationship data from related heterocyclic systems suggest that strategic modifications to this scaffold can lead to the development of potent and selective inhibitors. The experimental protocols detailed in this guide provide a robust framework for the in vitro and cellular characterization of novel analogs. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

In-Depth Technical Guide to the Structural Analysis of 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-Chloro-4-methoxypyridin-3-amine (CAS No: 1256805-54-5), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on data from closely related analogs, established spectroscopic principles, and computational predictions. The guide covers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a plausible synthetic protocol, and relevant safety information. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom, a methoxy group, and an amine group. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

PropertyValueSource
CAS Number 1256805-54-5[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
MDL Number MFCD18257796[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the title compound. The predictions are informed by data from analogous compounds such as 6-chloro-4-iodopyridin-3-amine.[2]

Table 2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Singlet1HH-2 (proton on the pyridine ring)
~6.8Singlet1HH-5 (proton on the pyridine ring)
~4.0Broad Singlet2H-NH₂ (amine protons)
~3.9Singlet3H-OCH₃ (methoxy protons)

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C-4 (carbon attached to the methoxy group)
~145C-6 (carbon attached to the chlorine atom)
~140C-2 (carbon adjacent to the nitrogen in the ring)
~125C-3 (carbon attached to the amine group)
~110C-5 (carbon on the pyridine ring)
~56-OCH₃ (methoxy carbon)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and methoxy functional groups, as well as the aromatic pyridine ring.[3][4]

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretching (primary amine)
3050-3000Weak to MediumAromatic C-H stretching
2980-2850Weak to MediumAliphatic C-H stretching (-OCH₃)
1620-1580Medium to StrongN-H bending (scissoring)
1580-1450Medium to StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongAryl C-O stretching (asymmetric)
1050-1000MediumAryl C-O stretching (symmetric)
850-750StrongC-Cl stretching
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of substituents.[3][5] The molecular ion peak should exhibit an M+2 isotope peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom.

Table 2.4: Predicted Mass Spectrometry Fragmentation

m/zIon
158/160[M]⁺ (Molecular ion)
143/145[M - CH₃]⁺
130/132[M - CO]⁺
115/117[M - CH₃ - CO]⁺
95[M - Cl - OCH₃]⁺

Proposed Experimental Protocols

Proposed Synthesis

A potential synthetic route to this compound could involve the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine. A generalized workflow is presented below.

G cluster_0 Synthesis Workflow Start 2,6-dichloropyridine Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 2,6-dichloro-3-nitropyridine Step1->Intermediate1 Step2 Methoxylation (Sodium Methoxide) Intermediate1->Step2 Intermediate2 6-chloro-2-methoxy-3-nitropyridine Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • Nitration of 2,6-dichloropyridine: 2,6-dichloropyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine.

  • Selective Methoxylation: The resulting 2,6-dichloro-3-nitropyridine is reacted with sodium methoxide. The methoxy group is expected to substitute one of the chlorine atoms, likely at the 2- or 6-position, to yield a chloromethoxynitropyridine intermediate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine using a suitable reducing agent, such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst), to afford the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Analytical Methodologies

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Technique: Employ Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns.

G cluster_1 Analytical Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Data NMR->Data IR->Data MS->Data

Caption: General workflow for the structural analysis.

Safety and Handling

Safety data for this compound and its close analogs indicate that the compound should be handled with care.[6][7]

Table 4.1: Hazard Statements for Related Aminopyridines

Hazard CodeDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of this compound.[8][9]

Methodology:

  • Geometry Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Property Analysis: Molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) would be analyzed to understand the molecule's reactivity.

G cluster_2 Computational Chemistry Workflow Input Molecular Structure DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT GeomOpt Geometry Optimization DFT->GeomOpt FreqCalc Frequency Calculation DFT->FreqCalc NMRCalc NMR Chemical Shift Calculation DFT->NMRCalc Electronic Electronic Property Analysis DFT->Electronic Output Predicted Structural and Electronic Properties GeomOpt->Output FreqCalc->Output NMRCalc->Output Electronic->Output

Caption: Workflow for computational analysis.

Conclusion

This technical guide provides a thorough, albeit predictive, structural analysis of this compound. The presented data, derived from analogous compounds and theoretical principles, offers a solid foundation for researchers working with this molecule. The proposed synthetic and analytical protocols provide a starting point for the experimental investigation of this compound. As with any uncharacterized substance, appropriate safety precautions should be taken during handling and experimentation. Further experimental validation of the predicted data is highly recommended.

References

Methodological & Application

Scalable Synthesis Protocol for 6-Chloro-4-methoxypyridin-3-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, scalable, multi-step synthesis protocol for 6-Chloro-4-methoxypyridin-3-amine, a valuable building block in pharmaceutical and medicinal chemistry. The outlined procedure is designed for safe and efficient production in a laboratory setting with the potential for scale-up.

Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence starting from the commercially available 4-methoxypyridine. The overall transformation involves an initial N-oxidation, followed by a regioselective nitration at the 3-position, and a subsequent chlorination at the 6-position with simultaneous deoxygenation and reduction of the nitro group.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and reaction parameters.

StepReactionStarting MaterialKey ReagentsSolventReaction Temp. (°C)Reaction Time (h)ProductYield (%)
1N-Oxidation4-MethoxypyridineHydrogen Peroxide, Acetic Acid-70-8034-Methoxypyridine N-oxide~95
2Nitration4-Methoxypyridine N-oxideFuming Nitric Acid, Sulfuric Acid-9044-Methoxy-3-nitropyridine N-oxide~90
3Reductive Chlorination4-Methoxy-3-nitropyridine N-oxidePhosphorus Oxychloride (POCl₃)-Reflux2This compound~75

Experimental Protocols

Step 1: Synthesis of 4-Methoxypyridine N-oxide

This procedure outlines the N-oxidation of 4-methoxypyridine.

Materials:

  • 4-Methoxypyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxypyridine (1.0 eq) in glacial acetic acid (5.0 vol).

  • Slowly add hydrogen peroxide (30% solution, 1.5 eq) to the stirred solution.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 5 vol).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-methoxypyridine N-oxide as a solid.

Step 2: Synthesis of 4-Methoxy-3-nitropyridine N-oxide

This step describes the regioselective nitration of 4-methoxypyridine N-oxide.

Materials:

  • 4-Methoxypyridine N-oxide

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Sodium Hydroxide solution (e.g., 2 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (3.0 vol).

  • Slowly add 4-methoxypyridine N-oxide (1.0 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 vol) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-methoxypyridine N-oxide, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90 °C and heat for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until a pH of ~7 is reached, keeping the temperature low.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 4-methoxy-3-nitropyridine N-oxide.

Step 3: Synthesis of this compound

This final step involves a one-pot reductive chlorination of 4-methoxy-3-nitropyridine N-oxide.

Materials:

  • 4-Methoxy-3-nitropyridine N-oxide

  • Phosphorus Oxychloride (POCl₃)

  • Ice-water

  • Sodium Carbonate (solid)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place 4-methoxy-3-nitropyridine N-oxide (1.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) to the starting material.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key steps of the synthesis.

Scalable_Synthesis_of_6_Chloro_4_methoxypyridin_3_amine Synthetic Workflow for this compound cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reductive Chlorination Start 4-Methoxypyridine Product1 4-Methoxypyridine N-oxide Start->Product1 Oxidation Reagent1 H₂O₂, Acetic Acid Reagent1->Product1 Product2 4-Methoxy-3-nitropyridine N-oxide Product1->Product2 Nitration Reagent2 Fuming HNO₃, H₂SO₄ Reagent2->Product2 FinalProduct This compound Product2->FinalProduct Chlorination & Reduction Reagent3 POCl₃ Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

Logical_Relationships Logical Relationships in the Synthesis Start Starting Material (4-Methoxypyridine) Process1 N-Oxidation Start->Process1 Intermediate1 Intermediate 1 (4-Methoxypyridine N-oxide) Process2 Nitration Intermediate1->Process2 Intermediate2 Intermediate 2 (4-Methoxy-3-nitropyridine N-oxide) Process3 Reductive Chlorination Intermediate2->Process3 Target Target Molecule (this compound) Process1->Intermediate1 Process2->Intermediate2 Process3->Target

Caption: Logical flow of the multi-step synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxypyridin-3-amine is a key heterocyclic building block in medicinal chemistry. The presence of a reactive chlorine atom at the 6-position, a nucleophilic amino group at the 3-position, and an electron-donating methoxy group at the 4-position makes it a versatile substrate for various chemical transformations.[1] Notably, the chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful and widely utilized method for the formation of carbon-carbon bonds.[2]

This reaction enables the synthesis of 6-aryl-4-methoxypyridin-3-amines, a scaffold present in numerous biologically active molecules, including potent kinase inhibitors. The aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[3] This makes derivatives of this compound highly valuable for the development of novel therapeutics, particularly in oncology. For instance, the 2-aminopyridine core is a key feature of the CDK4/6 inhibitor Palbociclib.

These application notes provide detailed protocols and data for the use of this compound in Suzuki coupling reactions, offering a guide for the synthesis of diverse compound libraries for drug discovery and development.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for the coupling of similar chloropyridines under optimized conditions.[4][5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285-95
24-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)Dioxane/H₂O (4:1)1001080-90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF1101675-85
43-Thienylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2)Toluene/H₂O (10:1)901870-80
52,6-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1002460-70[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-methoxypyridin-3-amine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (6-Chloro-4-methoxy- pyridin-3-amine) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic Acid, Catalyst, Ligand, and Base  to a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc and H₂O - Extract and wash monitor->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Pure 6-Aryl-4-methoxypyridin-3-amine purify->product CDK46_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex Rb Rb CDK46->ActiveComplex E2F E2F ActiveComplex->Rb Phosphorylates pRb p-Rb (Phosphorylated) G1S G1-S Phase Transition E2F->G1S Promotes RbE2F Rb-E2F Complex (Transcriptionally Inactive) pRb->E2F Releases Inhibitor 6-Aryl-4-methoxypyridin-3-amine Derivative (CDK4/6 Inhibitor) Inhibitor->ActiveComplex Inhibits

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and drug development industries due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of complex aryl and heteroaryl amines. These structural motifs are prevalent in a wide array of biologically active molecules. This document provides a detailed protocol for the Buchwald-Hartwig amination of 6-Chloro-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. The ability to introduce diverse amine functionalities at the C-6 position of the pyridine ring opens avenues for the creation of novel compound libraries for drug discovery.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, this compound, with a primary or secondary amine. This transformation is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is understood to involve the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[1][2] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for activating the relatively inert C-Cl bond.[3]

Quantitative Data

While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table presents representative conditions and yields for the amination of analogous chloropyridine substrates. These examples can serve as a valuable starting point for the optimization of the reaction with the target substrate.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Chloropyridin-3-amineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285-95
26-Chloropyridin-3-amineMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101880-90
32-ChloropyridineBenzylaminePd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃THF901675-85
43-ChloropyridinePiperidinePd(OAc)₂ (3)SPhos (6)LiHMDSToluene10024~80

Note: The data in this table is compiled from general protocols for similar substrates and should be used as a guideline for reaction optimization.[4][5]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)[4]

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup:

    • In a glovebox or under a positive flow of an inert gas (Argon or Nitrogen), add the palladium source, ligand, and base to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.[4]

    • The use of an air-stable precatalyst can often provide more consistent results and simplify the setup.[6]

  • Reagent Addition:

    • To the reaction vessel, add this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv).

    • If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added along with the other solid reagents.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The typical concentration is in the range of 0.1-0.5 M.[7]

  • Reaction:

    • Seal the Schlenk tube or reaction vial and place it in a preheated oil bath or on a heating block.

    • Heat the reaction mixture to the desired temperature (typically in the range of 90-110 °C) with vigorous stirring.[7]

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[5]

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-substituted 4-methoxypyridin-3-amine product.[7]

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as NaOtBu are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Below are diagrams illustrating the key aspects of the experimental protocol.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Toluene, Dioxane) reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat with Stirring (90-110 °C) seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (through Celite) cool->filter extract Aqueous Workup (Wash with Water/Brine) filter->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product product purify->product Final Product

Caption: A flowchart of the Buchwald-Hartwig amination protocol.

Catalytic_Cycle Simplified Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(Cl)L₂ pd0->pd2_halide Oxidative Addition (Ar-Cl) pd2_amido Ar-Pd(II)(NR'R'')L₂ pd2_halide->pd2_amido + HNR'R'', Base - Base·HCl pd2_amido->pd0 Regeneration product Ar-NR'R'' pd2_amido->product Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Application of 6-Chloro-4-methoxypyridin-3-amine in Kinase Inhibitor Synthesis: A Detailed Overview and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand. Substituted pyridines, such as 6-Chloro-4-methoxypyridin-3-amine, represent a valuable class of building blocks in the synthesis of such inhibitors. The strategic placement of an amino group, a methoxy group, and a reactive chloro group on the pyridine ring provides a versatile platform for generating diverse chemical libraries and optimizing inhibitor potency, selectivity, and pharmacokinetic properties.

Core Concepts in Kinase Inhibitor Synthesis using Substituted Pyridines

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket, a crucial interaction for potent inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor. The chlorine atom at the 6-position serves as a convenient synthetic handle for introducing further chemical diversity, most commonly through palladium-catalyzed cross-coupling reactions. The methoxy group at the 4-position can influence the electronic properties of the ring and provide additional interactions within the ATP binding site.

A general synthetic strategy involves utilizing the amino group for coupling with another heterocyclic system (e.g., a pyrimidine or pyrazole) and the chloro group for subsequent cross-coupling reactions to introduce various aryl or heteroaryl groups.

Application Examples with Analogous Compounds

Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) are key components of a signaling pathway frequently dysregulated in cancer. A series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[1] While not using the exact starting material, the core structure highlights the importance of the methoxypyridine scaffold.

Quantitative Data:

CompoundTarget KinaseIC50 (nM)
22c (analogue) PI3Kα0.22
mTOR23

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]

Synthesis of Covalent Kinase Inhibitors for MPS1

Monopolar spindle 1 (MPS1) is a kinase involved in the spindle assembly checkpoint and is a target for cancer therapy. A potential irreversible inhibitor, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized.[2] This example demonstrates the reactivity of a chloropyridine moiety in a nucleophilic aromatic substitution (SNA) reaction to form a covalent bond with a cysteine residue in the kinase.

Quantitative Data:

CompoundTarget KinaseNote
Analogous Compound MPS1, MAPKAPK2, p70S6Kβ/S6K2Evaluated for inhibitory potency against kinases with a hinge region cysteine.

Information based on the synthesis of a potential irreversible MPS1 inhibitor.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a chloro-substituted pyridine, such as this compound, with an arylboronic acid. This reaction is fundamental for introducing a wide range of substituents at the 6-position of the pyridine ring.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the reaction mixture.

  • Stir the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of a chloropyridine with a nucleophile, exemplified by the synthesis of an aminopyridine derivative.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (e.g., 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine) (1.0-1.2 equiv.)

  • Base (e.g., N,N-diisopropylethylamine (DIEA)) (2.0-7.0 equiv.)

  • Dry solvent (e.g., 1,4-dioxane, DMF)

Procedure:

  • Dissolve this compound and the amine nucleophile in the dry solvent in a reaction flask.

  • Add the base to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under vacuum.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

G cluster_synthesis General Synthetic Workflow start This compound intermediate Coupled Intermediate start->intermediate Suzuki-Miyaura Coupling (with Arylboronic Acid) final_product Kinase Inhibitor intermediate->final_product Further Functionalization (e.g., Amide Coupling)

Caption: General synthetic workflow for kinase inhibitor synthesis.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/mTOR signaling pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of diverse chemical space around a privileged pyridine scaffold. The synthetic protocols and examples of analogous compounds provided in this document offer a solid foundation for researchers and drug development professionals to utilize this and similar reagents in their quest for new and effective targeted therapies. The amenability of the chloro-substituent to robust and high-yielding cross-coupling reactions, combined with the established role of the aminopyridine core in kinase binding, makes this an attractive starting material for medicinal chemistry campaigns.

References

Application Notes and Protocols for 6-Chloro-4-methoxypyridin-3-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-4-methoxypyridin-3-amine (CAS No. 1256805-54-5) as a critical pharmaceutical intermediate. This versatile building block is notably employed in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of drugs targeting autoimmune and inflammatory diseases.

Introduction

This compound is a substituted aminopyridine that serves as a key precursor in the construction of complex heterocyclic scaffolds. Its strategic placement of a reactive chlorine atom, a nucleophilic amino group, and a methoxy group allows for sequential and regioselective modifications, making it an invaluable tool in medicinal chemistry. A primary application of this intermediate is in the synthesis of Deucravacitinib and its analogues, which are potent and selective allosteric inhibitors of TYK2.

TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in cytokine signaling pathways implicated in various immune-mediated diseases.[1] By selectively inhibiting TYK2, drugs derived from this intermediate can modulate the immune response, offering a targeted therapeutic approach.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 1256805-54-5
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Off-white solid
Purity ≥98%

Core Application: Synthesis of TYK2 Inhibitors

This compound is a pivotal intermediate in the synthesis of TYK2 inhibitors like Deucravacitinib. The synthetic strategy typically involves a Buchwald-Hartwig amination reaction to couple the amine group of a pyrazole derivative with the chloro-substituted pyridine ring of this compound. This reaction is central to forming the core structure of the final drug molecule.

Experimental Workflow: Synthesis of a TYK2 Inhibitor Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate in the development of TYK2 inhibitors, starting from this compound.

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup and Purification cluster_product Product 6_Chloro_4_methoxypyridin_3_amine This compound Reaction_Vessel Reaction Vessel (Solvent, Pd Catalyst, Ligand, Base) 6_Chloro_4_methoxypyridin_3_amine->Reaction_Vessel Pyrazole_Derivative Pyrazole Derivative (e.g., (S)-1-(2,2-difluoropropyl)-1H-pyrazol-3-amine) Pyrazole_Derivative->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Heat Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Intermediate TYK2 Inhibitor Intermediate ((S)-6-chloro-N-(1-(2,2-difluoropropyl)-1H-pyrazol-3-yl)-4-methoxypyridin-3-amine) Chromatography->Intermediate

Synthetic workflow for a TYK2 inhibitor intermediate.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., (S)-1-(2,2-difluoropropyl)-1H-pyrazol-3-amine) (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, the base, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS until completion, typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

The following table summarizes representative quantitative data for the synthesis and activity of TYK2 inhibitors derived from this compound analogues.

Intermediate/Final CompoundReaction TypeYield (%)Purity (%)TYK2 IC₅₀ (nM)
(S)-6-chloro-N-(1-(2,2-difluoropropyl)-1H-pyrazol-3-yl)-4-methoxypyridin-3-amineBuchwald-Hartwig Amination75-85>98N/A
Deucravacitinib AnalogueSuzuki Coupling60-70>99<10

Signaling Pathway and Mechanism of Action

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[3] Deucravacitinib, synthesized using the this compound intermediate, is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][4] This binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling.[2]

The diagram below illustrates the TYK2-mediated signaling pathway and the point of inhibition by a TYK2 inhibitor.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK TYK2->JAK Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (Inflammatory Response) pSTAT->Gene_Expression Translocation TYK2_Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) TYK2_Inhibitor->TYK2 Inhibits

TYK2 signaling pathway and inhibition.

By inhibiting TYK2, the phosphorylation and activation of STAT proteins are blocked, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5] This targeted approach allows for the modulation of the immune response with potentially fewer off-target effects compared to broader JAK inhibitors.[2]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of innovative pharmaceutical compounds, particularly selective TYK2 inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in the discovery and development of novel therapeutics for autoimmune and inflammatory diseases.

References

Application Notes & Protocols for Purity Characterization of 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and manufacturing. For a compound such as 6-Chloro-4-methoxypyridin-3-amine, a versatile building block in the synthesis of various pharmaceutical agents, rigorous analytical characterization is essential to ensure its identity, purity, and the absence of potentially harmful impurities. The presence of impurities, even in trace amounts, can significantly affect the safety, efficacy, and stability of the final drug product.

This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound. The described techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and by-products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.

A systematic approach employing these orthogonal analytical techniques is crucial for a thorough evaluation of the purity profile of this compound, ensuring it meets the stringent quality standards required for pharmaceutical development.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Use Purity determination and quantification of non-volatile related substances.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination, structural confirmation, and quantification without a specific reference standard for the analyte.
Typical Purity (%) >99.5%Not typically used for primary purity assay.>99.5%
Limit of Detection (LOD) ~0.01%ppm to ppb level~0.1%
Limit of Quantification (LOQ) ~0.05%ppm level~0.3%
Key Advantages High resolution, sensitivity, and precision for a wide range of compounds.High sensitivity and specificity for volatile compounds; excellent for identifying unknown impurities.Provides structural information; primary method for absolute quantification.
Limitations Requires a reference standard for quantification; may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any related non-volatile impurities using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard of this compound (if available)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane, Methanol)

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-450

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 1 mL of a suitable solvent.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • std = Internal standard

Visual Workflow for Purity Analysis

Purity_Analysis_Workflow start Sample of This compound hplc HPLC Analysis (Purity and Non-volatile Impurities) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms qnmr qNMR Analysis (Absolute Purity and Structure) start->qnmr data_analysis Data Compilation and Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report pass Meets Purity Specification report->pass Purity ≥ 99.5% fail Fails Purity Specification report->fail Purity < 99.5%

Caption: Workflow for the purity assessment of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-4-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-Chloro-4-methoxypyridin-3-amine represent a class of heterocyclic compounds with significant potential in drug discovery. The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Published research indicates that methoxypyridine and aminopyridine derivatives frequently target key cellular signaling components, particularly protein kinases and G protein-coupled receptors (GPCRs).[1][2][3][4] Notably, sulfonamide methoxypyridine derivatives have been identified as dual inhibitors of PI3K and mTOR, crucial components of the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and metabolism.[5][6][7][8][9] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize the biological activity of novel this compound derivatives, with a focus on kinase inhibition and cell-based proliferation assays.

Potential Biological Targets and Signaling Pathways

The structural characteristics of this compound derivatives suggest their potential interaction with a variety of biological targets. Based on existing literature for similar scaffolds, the primary targets for screening campaigns should include:

  • Protein Kinases: This is a major class of enzymes that regulate a vast number of cellular processes.[10] Aminopyridine-based compounds have shown inhibitory activity against a range of kinases, including:

    • PI3K/mTOR[5][6][7][8][9]

    • Cyclin-Dependent Kinases (CDKs)[11]

    • Glycogen Synthase Kinase-3 (GSK-3)[12]

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2)[13]

    • Vaccinia-Related Kinases (VRK1 and VRK2)[4]

  • G Protein-Coupled Receptors (GPCRs): As the largest family of membrane receptors, GPCRs are significant drug targets.[14][15][16] Amiloride and its derivatives, which share some structural similarities with aminopyridines, are known allosteric modulators of various GPCRs.[3]

  • Cellular Proliferation Pathways: Inhibition of targets like PI3K/mTOR or CDKs directly impacts cell cycle progression and proliferation, making cell viability and proliferation assays crucial for primary screening and secondary validation.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a key pathway potentially modulated by this compound derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

High-Throughput Screening Assays

A tiered screening approach is recommended, starting with a primary screen to identify active compounds ("hits") followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Experimental Workflow

The following diagram outlines a typical HTS workflow for the discovery of bioactive this compound derivatives.

HTS_Workflow Compound_Library This compound Derivative Library Primary_Screen Primary HTS Assay (e.g., Kinase Inhibition or Cell Proliferation) Compound_Library->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary Screening: Homogeneous TR-FRET Kinase Assay (e.g., for PI3Kα)

This biochemical assay directly measures the inhibition of kinase activity and is highly suitable for HTS.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a TR-FRET signal.

Materials:

  • Purified recombinant human PI3Kα enzyme

  • Biotinylated PIP2 substrate

  • Europium-labeled anti-phospho-PIP3 antibody (e.g., anti-GST antibody if using a GST-tagged kinase)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or SureLight®-Allophycocyanin)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Wortmannin)

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare a 2X enzyme/substrate solution in Assay Buffer.

  • Prepare a 2X ATP solution in Assay Buffer.

  • Dispense 2 µL of test compound or control in DMSO into the microplate wells.

  • Add 4 µL of the 2X enzyme/substrate solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of TR-FRET detection reagent (containing Eu-labeled antibody and streptavidin-acceptor in quench buffer).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (ex: 340 nm, em: 615 nm and 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound relative to positive and negative controls.

Primary/Secondary Screening: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • 96-well clear flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 1 µL of test compounds at various concentrations (typically in a serial dilution). Include vehicle control (DMSO) and positive control wells.

  • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).

Data Presentation

Quantitative data from HTS and subsequent assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data Summary from Primary Kinase Inhibition Screen

Compound IDStructure% Inhibition at 10 µM
CMPD-001[Structure Image]85.2
CMPD-002[Structure Image]12.5
CMPD-003[Structure Image]92.1
.........
Wortmannin(Positive Control)98.7

Table 2: Example Data from Dose-Response and Cell Proliferation Assays

Compound IDPI3Kα IC₅₀ (nM)MCF-7 Proliferation IC₅₀ (µM)
CMPD-0011502.5
CMPD-003851.2
.........

Hit Confirmation and Secondary Assays

Initial "hits" from the primary screen should be subjected to a series of secondary assays to confirm their activity and eliminate false positives. These may include:

  • Orthogonal Assays: Use a different assay format to confirm the primary screen results (e.g., a filter-binding assay for kinase inhibition).

  • Selectivity Profiling: Screen active compounds against a panel of related kinases to determine their selectivity profile.

  • Western Blot Analysis: For cell-based hits, confirm the on-target effect by measuring the phosphorylation status of downstream signaling proteins (e.g., phospho-Akt).

  • GPCR Assays: If kinase activity is not confirmed, consider screening against a panel of GPCRs using assays such as calcium flux or cAMP measurement.

By employing this systematic approach, researchers can efficiently screen libraries of this compound derivatives to identify promising lead compounds for further drug development.

References

Application Notes and Protocols: Synthetic Routes to Novel 6-Chloro-4-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-4-methoxypyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure incorporates several key features for chemical modification: a reactive chloro substituent, a nucleophilic amino group, and a methoxy group that influences the electronic properties of the pyridine ring. The strategic placement of these functional groups allows for selective derivatization, making it an ideal scaffold for the synthesis of novel compounds in drug discovery programs.

The chloro group at the 6-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2] This note provides detailed protocols for two of the most powerful and widely used methods for derivatization: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, adapted for the this compound scaffold.[2][3]

Synthesis of Novel Derivatives

The chemical modification of the this compound core can be efficiently achieved through established palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce a wide array of functional groups, thereby enabling the exploration of chemical space around this privileged scaffold.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the chloro-substituent with various aryl or heteroaryl boronic acids. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in biologically active molecules.[2] A general scheme for this transformation is presented below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Start This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 6-Aryl-4-methoxypyridin-3-amine (Novel Derivative) Start->Product Heat BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Product Heat Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Start This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Product N-Aryl/Alkyl-4-methoxy-pyridine-3,6-diamine (Novel Derivative) Start->Product Heat Amine R¹R²NH (Primary/Secondary Amine) Amine->Product Heat Ligand Ligand (e.g., XPhos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., t-BuOH) Experimental_Workflow Setup 1. Reaction Setup (Add reactants, catalyst, base, solvent under inert atmosphere) Reaction 2. Heating & Stirring (e.g., 100-110 °C, 8-24h) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Workup (Quench, extract, wash, dry) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, HPLC) Purification->Analysis

References

Application Notes and Protocols for the Synthesis and Evaluation of PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of dual inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The content includes a summary of the pathway, quantitative data for representative inhibitors, detailed experimental protocols for inhibitor synthesis and biological evaluation, and illustrative diagrams to clarify key concepts and workflows.

Introduction to the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] PI3K and mTOR are two key protein kinases within this pathway.[2] Dual inhibitors that simultaneously target both PI3K and mTOR have shown significant promise in overcoming the resistance mechanisms observed with single-target agents and can lead to a more potent and durable anti-cancer response.[1][4]

PI3K/mTOR Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of dual inhibition.

Quantitative Data of Representative PI3K/mTOR Dual Inhibitors

The following table summarizes the in vitro inhibitory activities of several well-characterized PI3K/mTOR dual inhibitors.

InhibitorPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)mTOR (IC50/Ki, nM)Reference(s)
Apitolisib (GDC-0980) 52714717 (Ki)[5]
Voxtalisib (XL765) 39113439157[6]
PF-04691502 1.8 (Ki)2.1 (Ki)1.9 (Ki)1.6 (Ki)16 (Ki)[7]
PI-103 2315330[8]
NSC765844 1.31.81.53.83.8[9]
SN202 3.2N/A3.3N/A1.2[6]
Compound Y-2 171.4N/AN/AN/A10.2[3]
Compound 22c 0.22N/AN/AN/A23[10]

Experimental Protocols

General Experimental Workflow for Inhibitor Evaluation

experimental_workflow synthesis Compound Synthesis and Characterization kinase_assay In Vitro Kinase Assays (PI3K & mTOR) synthesis->kinase_assay cell_viability Cell-Based Assays: - Viability/Proliferation - Apoptosis kinase_assay->cell_viability western_blot Target Engagement: Western Blot (p-Akt, p-S6K) cell_viability->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A generalized workflow for the evaluation of PI3K/mTOR dual inhibitors.

Synthesis of PI3K/mTOR Dual Inhibitors

1. Synthesis of PI-103

PI-103 can be synthesized in a multi-step process starting from commercially available reagents. The following is a representative synthetic scheme.

  • Step 1: Amide Formation: Condensation of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-methoxybenzoyl chloride in a suitable solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) yields the corresponding amide.

  • Step 2: Amidation: Treatment of the resulting ester with aqueous ammonium hydroxide affords the primary amide.

  • Step 3: Cyclization: Cyclization of the amide, for example, by heating in a high-boiling point solvent like diphenyl ether, leads to the formation of the furopyridopyrimidinone core.

  • Step 4: Chlorination: The hydroxyl group on the pyrimidinone ring is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Step 5: Nucleophilic Substitution: The chloro group is then displaced by morpholine through a nucleophilic aromatic substitution reaction.

  • Step 6: Demethylation: The methoxy group on the phenyl ring is demethylated using a reagent like boron tribromide (BBr₃) to yield the final product, PI-103.[1]

2. Synthesis of Voxtalisib (XL765)

The synthesis of Voxtalisib involves the construction of a pyrido[2,3-d]pyrimidin-7(8H)-one core.

  • Step 1: Pyrimidine Formation: Reaction of 2-methyl-2-thiopseudourea sulfate with ethyl acetoacetate in the presence of a base like sodium carbonate yields 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.[3]

  • Step 2: Chlorination: The pyrimidinone is then chlorinated using a reagent like phosphorus oxychloride.[3]

  • Step 3: Amination: The resulting 4-chloro-6-methyl-2-(methylthio)pyrimidine is reacted with ethylamine to introduce the ethyl group at the 4-amino position.[3]

  • Further steps involve iodination, Suzuki coupling to introduce the pyrazole moiety, and subsequent cyclization and amination to form the final Voxtalisib structure.[3]

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the potency of a compound in inhibiting the kinase activity of PI3K isoforms and mTOR.

  • Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

    • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K).

    • ATP (adenosine triphosphate), may be radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled depending on the detection method.

    • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

    • Test compound (inhibitor) at various concentrations.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay, or methods to detect phosphorylated substrate).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity. For ADP-Glo™, this involves measuring the amount of ADP produced. For radiolabeled assays, this involves separating the phosphorylated substrate and quantifying radioactivity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as Akt and S6K.

  • Materials:

    • Cancer cell line of interest.

    • Cell culture medium and supplements.

    • Test inhibitor.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, and a loading control like anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-24 hours).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

3. Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[7]

  • Materials:

    • Cancer cell line of interest.

    • Cell culture medium and supplements.

    • 96-well culture plates.

    • Test inhibitor.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 6-Chloro-4-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are column chromatography on silica gel, recrystallization, and acid-base extraction.[1] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1] Often, a combination of these techniques is employed for optimal results.[1]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: While specific impurities for this exact compound are not extensively documented in the provided search results, based on the synthesis of similar compounds like 6-Chloro-4-methoxynicotinaldehyde, potential impurities can be categorized as follows:

  • Starting material-related impurities: Unreacted precursors.

  • Isomeric impurities: Formation of other positional isomers.

  • Over-reaction products: Additional substitutions on the pyridine ring.

  • Side-products from related reactions: Byproducts from reagents used in synthesis.[2]

Q3: My compound is showing significant tailing on a silica gel TLC plate and during column chromatography. How can I resolve this?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel.[1] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1] To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[1] This will help to neutralize the acidic sites on the silica gel and result in more symmetrical peaks.[1]

Q4: I'm having difficulty finding a suitable solvent for the recrystallization of my this compound. What should I do?

A4: Pyridine-containing compounds can sometimes be challenging to recrystallize. A good starting point is to screen a range of solvents with varying polarities. For basic compounds like amines, it is also possible to attempt crystallization of the salt form.[3] This can be achieved by protonating the amine with an acid like HCl and then attempting recrystallization.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Tailing of the product spot/peak Strong interaction between the basic amine and acidic silica gel.[1]Add 0.5-1% triethylamine or another suitable base to the mobile phase.[1]
Poor separation of product from impurities The chosen mobile phase does not provide adequate resolution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[4]
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of forming crystals The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.Reheat the solution to redissolve the oil. Add a small amount of a co-solvent to lower the overall boiling point of the solvent system. Allow the solution to cool more slowly.
No crystals form upon cooling The solution is not saturated (too much solvent was used), or the solution is supersaturated.Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of crystals Too much solvent was used, leading to significant product loss in the mother liquor. The product is too soluble in the chosen solvent.Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. Consider a different solvent in which the compound is less soluble at room temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using normal-phase flash chromatography on silica gel.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of petroleum ether and ethyl acetate.[4] To prevent tailing, add 0.5-1% triethylamine to the mobile phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[1] Load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compound.[1] Collect fractions and monitor the elution of the compound using TLC.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will move into the aqueous layer as its protonated salt.

  • Separation: Separate the aqueous layer and save it. The organic layer now contains neutral and acidic impurities and can be discarded.[1]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic (pH > 8). The free amine will precipitate or form an organic layer.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction crude_product Crude Product reaction->crude_product dissolution Dissolution in Organic Solvent crude_product->dissolution column_chromatography Column Chromatography dissolution->column_chromatography recrystallization Recrystallization dissolution->recrystallization acid_base_extraction Acid-Base Extraction dissolution->acid_base_extraction pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product acid_base_extraction->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified check_method Which purification method is failing? start->check_method tailing Tailing Observed? check_method->tailing Chromatography oiling_out Oiling Out? check_method->oiling_out Recrystallization add_base Add Base (e.g., TEA) to Mobile Phase tailing->add_base Yes poor_separation Poor Separation? tailing->poor_separation No optimize_eluent Optimize Eluent (TLC, Gradient) poor_separation->optimize_eluent Yes change_solvent Change Solvent or Cool Slower oiling_out->change_solvent Yes no_crystals No Crystals Form? oiling_out->no_crystals No concentrate_solution Concentrate Solution or Add Seed Crystal no_crystals->concentrate_solution Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-methoxypyridin-3-amine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 6-Chloro-4-methoxypyridin-3-amine. The following sections offer detailed experimental protocols, data-driven recommendations, and visual workflows to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound can be a challenging substrate for two primary reasons:

  • The "Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can significantly slow down or even halt the catalytic cycle.

  • C-Cl Bond Strength: The carbon-chlorine bond is inherently stronger and less reactive than carbon-bromine or carbon-iodine bonds. Consequently, the initial oxidative addition step, which is often the rate-limiting step in many cross-coupling reactions, is more challenging and may necessitate more forcing reaction conditions, such as higher temperatures and more active catalyst systems.

Q2: What are the most common side reactions to be aware of during the functionalization of this substrate?

A2: Several side reactions can occur, leading to reduced yield and purification challenges. The most common include:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 4-methoxypyridin-3-amine. This side reaction can be promoted by certain bases, high temperatures, or the presence of protic solvents.

  • Protodeboronation (in Suzuki-Miyaura coupling): The boronic acid coupling partner can be protonated, leading to the loss of the boronic acid group and rendering it inactive for the cross-coupling reaction. This is often problematic when using aqueous bases or protic solvents.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. The presence of oxygen in the reaction mixture often promotes this side reaction.

Q3: How does the choice of base impact the outcome of cross-coupling reactions with this substrate?

A3: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki coupling, it facilitates the crucial transmetalation step. In Buchwald-Hartwig amination, it is required to deprotonate the amine nucleophile. The strength and nature of the base can significantly influence the reaction rate and yield. While stronger bases are often necessary to activate the less reactive chloro-pyridine, they can also promote undesirable side reactions like hydrodehalogenation. Therefore, the choice of base must be carefully optimized for each specific transformation.

Q4: Which solvents are generally recommended for reactions involving this compound?

A4: The choice of solvent is critical for ensuring the solubility of reactants and catalyst components, as well as for influencing the reaction rate and selectivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, common choices include:

  • Aprotic polar solvents: Dioxane, THF, DMF, and toluene are frequently used.

  • Co-solvent systems: A mixture of an organic solvent with water (e.g., dioxane/water) is often employed in Suzuki-Miyaura coupling to aid in the dissolution of the base and facilitate the reaction.

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and minimize side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps.

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst Is the catalyst active? ligand Evaluate Ligand Choice catalyst->ligand Yes degas Ensure Rigorous Degassing catalyst->degas No (Potential O2 contamination) base Assess Base Strength & Solubility ligand->base Is the ligand appropriate for C-Cl activation? temp Increase Reaction Temperature base->temp Is the base strong enough and soluble? solvent Optimize Solvent System temp->solvent Is the temperature high enough for C-Cl activation? yield Improved Yield solvent->yield Is the solvent system optimal? degas->yield

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

  • Inactive Catalyst: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. For challenging C-Cl bond activation, standard ligands like PPh₃ may be insufficient. Consider more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[1]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen. Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Inappropriate Base: The base is crucial for the transmetalation step. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1]

  • Low Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and typically requires higher temperatures (80-110 °C) to proceed efficiently.[1]

Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

If you are observing significant formation of side products, such as the hydrodehalogenated arene, the following guide can help.

G start High Side Product Formation temp Lower Reaction Temperature start->temp Is the temperature too high? base Screen Different Bases temp->base Yes temp->base No ligand Optimize Ligand base->ligand Is the base too strong? concentration Adjust Reactant Concentration ligand->concentration Is the ligand promoting side reactions? product Increased Product Selectivity concentration->product Is the concentration affecting bimolecular side reactions?

Caption: Troubleshooting guide for minimizing side product formation.

  • High Temperature: Elevated temperatures can sometimes favor side reactions over the desired C-N bond formation. Try lowering the reaction temperature in increments of 10 °C.

  • Base Strength: Very strong bases (e.g., NaOtBu) can sometimes promote hydrodehalogenation. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.

  • Ligand Choice: The nature of the phosphine ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Screening different classes of ligands (e.g., biarylphosphines) may be beneficial.

Data Presentation: Reaction Conditions for Analogs

The following tables summarize starting conditions for the functionalization of 6-Chloropyridin-3-amine, a close structural analog of this compound. These conditions can serve as an excellent starting point for optimizing your reactions.

Table 1: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with Arylboronic Acids [2]

Coupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-85
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O110880-90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O901670-80

Table 2: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine Analogs

Amine TypePalladium PrecatalystLigandBaseSolventTemp. (°C)Typical Yield (%)
Aromatic AminesPd(OAc)₂ (2-5 mol%)XPhos (4-10 mol%)Cs₂CO₃ (1.5-2.0 equiv.)Toluene or Dioxane80-11070-95
Aliphatic AminesPd₂(dba)₃ (1-2.5 mol%)RuPhos (4-10 mol%)NaOtBu (1.5-2.0 equiv.)Toluene or THF60-10065-90

Experimental Protocols

The following are general protocols for the functionalization of this compound based on established procedures for similar substrates. Note: These are starting points and may require optimization for your specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, arylboronic acid, and base to flask B Evacuate and backfill with inert gas (3x) A->B C Add palladium catalyst and ligand B->C D Add degassed solvent C->D E Heat to 80-110 °C with stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up (extract with organic solvent) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[3]

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A In a glovebox, add Pd precursor, ligand, and base to a Schlenk tube B Add this compound and amine A->B C Add anhydrous, degassed solvent B->C D Seal the tube and heat to 65-110 °C with stirring C->D E Monitor progress by TLC or GC-MS D->E F Cool to room temperature E->F G Quench with saturated aq. NH4Cl F->G H Extract with organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to a dry Schlenk tube.[4]

  • Add this compound (1.0 equiv.) and the desired primary amine (1.1-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

troubleshooting failed reactions involving 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxypyridin-3-amine. The following information addresses common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as general purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound can be a challenging substrate for two primary reasons:

  • The "Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or completely stall the catalytic cycle.

  • C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult to achieve and may require more forcing reaction conditions.

Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A2: Common side reactions include:

  • Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 4-methoxypyridin-3-amine. This can be promoted by certain bases, high temperatures, or the presence of hydride sources.

  • Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid coupling partner can be protonated and lose its boron group, rendering it inactive for cross-coupling. This is often an issue when using aqueous bases or protic solvents.[1]

  • Homocoupling (in Suzuki-Miyaura reactions): The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or highly active catalyst systems.[1]

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a crucial role in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • In Suzuki-Miyaura coupling, it facilitates the transmetalation step by activating the boronic acid.

  • In Buchwald-Hartwig amination, it is required to deprotonate the amine nucleophile.

The strength and nature of the base can significantly affect the reaction yield and rate. Stronger bases are often needed for the less reactive this compound, but they can also promote side reactions like dehalogenation.

Q4: Which solvents are generally recommended for reactions with this compound?

A4: Anhydrous and degassed solvents are crucial for the success of these palladium-catalyzed reactions. Common choices include:

  • Ethereal solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water when using inorganic bases.

  • Aromatic hydrocarbons: Toluene is a common non-polar solvent, particularly for higher temperature reactions.

  • Polar aprotic solvents: N,N-Dimethylformamide (DMF) can be used, but care must be taken as it can sometimes act as a hydride source, leading to dehalogenation.

Q5: My purified product containing the 4-methoxypyridin-3-amine moiety shows significant tailing during silica gel column chromatography. How can I resolve this?

A5: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. To mitigate this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). This will neutralize the acidic silanol groups on the silica gel and lead to more symmetrical peaks.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion of this compound.

G start Low/No Conversion catalyst Is the catalyst active? start->catalyst base Is the base appropriate? start->base conditions Are the reaction conditions optimal? start->conditions sol_catalyst1 Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst->sol_catalyst1 No sol_catalyst2 Ensure catalyst and ligand are high purity and stored correctly catalyst->sol_catalyst2 No sol_catalyst3 Degas solvent and reaction mixture thoroughly catalyst->sol_catalyst3 No sol_base1 Screen stronger bases (e.g., K3PO4, Cs2CO3) base->sol_base1 No sol_base2 Ensure base is finely powdered and dry base->sol_base2 No sol_conditions1 Increase reaction temperature (80-110 °C) conditions->sol_conditions1 No sol_conditions2 Try a different solvent system (e.g., dioxane/water) conditions->sol_conditions2 No sol_conditions3 Ensure anhydrous conditions if required conditions->sol_conditions3 No

Problem: Significant byproduct formation.

Observed Byproduct Potential Cause(s) Suggested Solution(s)
4-methoxypyridin-3-amine (Dehalogenation)- Presence of water or other protic impurities. - Unstable boronic acid. - High reaction temperature.- Use anhydrous solvents and reagents. - Use fresh boronic acid or consider more stable boronate esters (e.g., pinacol esters). - Lower the reaction temperature if possible.
Biaryl of boronic acid (Homocoupling)- Presence of oxygen. - Inefficient transmetalation.- Thoroughly degas the solvent and reaction mixture. - Adjust the base and consider a co-solvent to improve solubility.
Protodeboronation Product- Aqueous base or protic solvent.- Use anhydrous conditions or potassium trifluoroborate salts.[1]
Buchwald-Hartwig Amination

Problem: Low yield of the desired aminated product.

G start Low Yield catalyst Catalyst Performance Issue? start->catalyst reagents Reagent Issue? start->reagents sol_catalyst1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) catalyst->sol_catalyst1 Yes sol_catalyst2 Ensure strictly anaerobic and anhydrous conditions catalyst->sol_catalyst2 Yes sol_catalyst3 Optimize ligand-to-metal ratio catalyst->sol_catalyst3 Yes sol_reagents1 Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) reagents->sol_reagents1 Yes sol_reagents2 Use anhydrous, aprotic solvents like toluene or dioxane reagents->sol_reagents2 Yes sol_reagents3 Purify the amine before use reagents->sol_reagents3 Yes sol_reagents4 Use a slight excess of the amine (1.1-1.5 equiv) reagents->sol_reagents4 Yes

Data Presentation

Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter Condition Notes
Palladium Precursor Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)For challenging aryl chlorides, a pre-catalyst complex may be beneficial.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[2]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2 equiv.)Stronger bases are generally required. Ensure the base is finely powdered and anhydrous.[2]
Solvent System Dioxane / H₂O (4:1) or Toluene (anhydrous)The choice depends on the solubility of the reagents and the base used.[2]
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.[2]
Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter Condition Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Pre-catalysts such as those from the Buchwald group can also be highly effective.
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)The choice of ligand can depend on the nature of the amine coupling partner.
Base NaOt-Bu (1.5-2.0 equiv.) or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are typically required.
Solvent Toluene or 1,4-Dioxane (anhydrous and degassed)Strict exclusion of air and moisture is critical for catalyst stability.
Temperature 90-110 °CMonitor for potential decomposition at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G setup 1. Reaction Setup - Add this compound, arylboronic acid, and base to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. setup->inert reagents 3. Reagent Addition - Add the palladium catalyst and ligand under a positive pressure of inert gas. - Add degassed solvent via syringe. inert->reagents reaction 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. reagents->reaction monitor 5. Monitoring - Monitor the reaction progress by TLC or LC-MS. reaction->monitor workup 6. Work-up - Cool the reaction, dilute with an organic solvent, and wash with water and brine. monitor->workup purify 7. Purification - Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purify

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

References

stability issues of 6-Chloro-4-methoxypyridin-3-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 6-Chloro-4-methoxypyridin-3-amine under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing the degradation of this compound in my reaction mixture under acidic conditions. What are the likely causes?

Under acidic conditions, particularly with heating, two primary degradation pathways are possible for this compound:

  • Hydrolysis of the Methoxy Group: The 4-methoxy group is susceptible to acid-catalyzed hydrolysis to yield a pyridinol derivative. The ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by water.

  • Hydrolysis of the Chloro Group: Although generally less reactive than the methoxy group in this context, the 6-chloro substituent can undergo nucleophilic substitution by water, especially under forcing conditions (e.g., high temperature, strong acids), to give a chloropyridinol.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the protocol allows, reducing the temperature can significantly decrease the rate of hydrolysis.

  • Use a Milder Acid or Lower Concentration: Opt for weaker acids or reduce the concentration of the strong acid if feasible for your reaction.

  • Reduce Water Content: If the reaction can be performed in a non-aqueous or low-water solvent system, this will minimize hydrolysis.

  • Monitor Reaction Progress Closely: Use techniques like HPLC or TLC to monitor the appearance of more polar byproducts, which could indicate hydrolysis.

Q2: My experiment under basic conditions is showing unexpected byproducts. What could be the degradation mechanism for this compound?

In the presence of a strong base, the primary point of instability is the 6-chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic attack by hydroxide ions or other strong nucleophiles present in the reaction mixture. This would lead to the formation of the corresponding 6-hydroxy-4-methoxypyridin-3-amine.

Troubleshooting Steps:

  • Control Stoichiometry of Base: Use the minimum effective amount of base required for your reaction.

  • Consider a Weaker Base: If the reaction chemistry permits, using a weaker base can mitigate the degradation.

  • Temperature Control: As with acidic conditions, lower temperatures will slow the rate of nucleophilic substitution.

  • Inert Atmosphere: While the primary concern is nucleophilic attack, an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that may be promoted under basic conditions.

Q3: How can I proactively assess the stability of this compound for my specific experimental conditions?

A forced degradation study is the recommended approach to understand the intrinsic stability of the molecule.[1][2] This involves subjecting a sample of the compound to a range of stress conditions that are more severe than the intended experimental or storage conditions.

Key Stress Conditions to Test:

  • Acid Hydrolysis: Treat with an acid such as 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C).[1][3]

  • Base Hydrolysis: Treat with a base such as 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[1][3]

  • Oxidation: Expose to an oxidizing agent like 3% hydrogen peroxide.

  • Thermal Stress: Heat the solid compound (e.g., at 10°C increments above accelerated stability testing temperatures).[4][5]

  • Photostability: Expose the compound to UV and visible light.[6]

By analyzing the samples at various time points, you can identify the degradation products and determine the conditions under which the compound is stable.

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureTimeExpected Degradation (%)Potential Major Degradant(s)
Acid Hydrolysis 0.1 M HCl80°C24 hours10 - 15%6-Chloro-3-amino-pyridin-4-ol
Base Hydrolysis 0.1 M NaOH80°C24 hours15 - 20%3-Amino-4-methoxy-pyridin-6-ol
Oxidative 3% H₂O₂Room Temp24 hours5 - 10%N-oxide derivatives, ring-opened products
Thermal (Solid) Dry Heat105°C48 hours< 5%Minimal degradation expected
Photolytic (Solid) ICH conditionsAmbient7 days< 5%Minimal degradation expected

Note: This table presents hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

1. Objective: To determine the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with a UV detector

  • Thermostatic oven and water bath

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Conditions Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • Withdraw samples at designated intervals.

    • Neutralize the sample with 1 M HCl before analysis.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw and analyze samples at specified times.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 105°C for 48 hours.

    • At each time point, dissolve a portion of the solid in the stock solution solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark.

    • Prepare solutions of the exposed and control samples for analysis.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from all degradation products.

  • Calculate the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.

Visualizations

G Logical Workflow for Troubleshooting Stability Issues cluster_observe Observation cluster_identify Identification cluster_hypothesize Hypothesis cluster_action Action Plan observe_issue Degradation Observed in Experiment identify_condition Identify Stress Condition (Acidic / Basic) observe_issue->identify_condition hyp_acid Acidic Degradation: - Methoxy Hydrolysis - Chloro Hydrolysis identify_condition->hyp_acid Acidic hyp_base Basic Degradation: - Chloro Substitution (SNAr) identify_condition->hyp_base Basic action_temp Lower Temperature hyp_acid->action_temp action_reagent Modify Reagent (Milder/Lower Conc.) hyp_acid->action_reagent action_solvent Change Solvent (e.g., Anhydrous) hyp_acid->action_solvent action_monitor Increase Monitoring (HPLC/TLC) hyp_acid->action_monitor hyp_base->action_temp hyp_base->action_reagent hyp_base->action_monitor

Caption: Troubleshooting workflow for stability issues.

G Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxide Oxidation (3% H2O2, RT) start->oxide thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (ICH Guidelines) start->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze via Stability- Indicating HPLC neutralize->hplc end Identify Degradants & Determine Degradation Pathway hplc->end

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Regioselectivity in Reactions of 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the chemical modification of 6-Chloro-4-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the substituents influence reactivity?

The primary site for reaction on this compound is the carbon atom bearing the chlorine atom (the C6 position). The regioselectivity is governed by the electronic and steric effects of the three substituents:

  • 6-Chloro group: The C-Cl bond is the most common reactive site for palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination) and can also serve as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] In cross-coupling, the reactivity of halogens typically follows the order I > Br > Cl > F, making the C-Cl bond a reliable handle for selective functionalization.[3]

  • 4-Methoxy group: This is an electron-donating group through resonance, which can influence the overall electron density of the pyridine ring.

  • 3-Amino group: This is also an electron-donating group. In palladium-catalyzed reactions, the amino group can potentially act as a ligand for the metal center, which may influence catalytic activity.[3]

Q2: Which type of reaction is expected at which position?

Based on the substrate's structure, different reaction types are highly favored at specific positions. The electron-deficient nature of the pyridine ring, combined with the substituent effects, dictates the probable outcomes.[4][5]

Caption: Primary and secondary reactive sites on the target molecule.
Q3: Why am I observing poor selectivity in my palladium-catalyzed cross-coupling reaction?

Poor selectivity often arises from suboptimal reaction conditions. For challenging substrates like electron-rich chloro-heteroarenes, the choice of catalyst, ligand, and base is critical.[6] Side reactions such as dehalogenation (replacement of Cl with H) or homo-coupling of the coupling partner can also reduce the yield of the desired regioisomer.[1]

Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction is not working at the C6 position. What are the common causes?

Several factors can hinder SNAr reactions on this substrate:

  • Leaving Group Ability: While chlorine can be a leaving group, it is less reactive in SNAr than fluorine.

  • Ring Electronics: The presence of two electron-donating groups (amino and methoxy) increases the electron density of the pyridine ring, deactivating it towards nucleophilic attack. Classical SNAr reactions are most efficient on electron-poor aromatic systems.[7]

  • Reaction Conditions: SNAr on less activated substrates often requires harsh conditions, such as high temperatures and very strong nucleophiles, which may not be compatible with all functional groups.

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Low Yield in Suzuki-Miyaura Coupling

Symptom: Your reaction results in a mixture of the desired C6-coupled product, the dehalogenated starting material (4-methoxypyridin-3-amine), and homo-coupled byproducts.

Troubleshooting Workflow:

start Low Yield / Poor Selectivity in Suzuki Coupling check_catalyst 1. Review Catalyst System start->check_catalyst check_base 2. Evaluate Base and Solvent check_catalyst->check_base Is ligand bulky & electron-donating? (e.g., SPhos, XPhos) Is Pd loading sufficient (1-5 mol%)? check_boronic 3. Investigate Boronic Acid Stability check_base->check_boronic Is base strong enough for C-Cl activation? (e.g., K₃PO₄, Cs₂CO₃) Is solvent properly degassed? end_node Improved Regioselectivity and Yield check_boronic->end_node Is protodeboronation occurring? (Consider using potassium trifluoroborate salt)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Solutions:

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) sources for generating the active catalyst.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)The C-Cl bond is strong; highly active catalyst systems are needed to facilitate the rate-determining oxidative addition step.[1] These ligands stabilize the Pd(0) center and promote its reactivity.
Base Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)A strong base is required for the transmetalation step. For aryl chlorides, stronger bases are often necessary compared to bromides or iodides.[1][8]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, DMF), often with a small amount of water.Oxygen can deactivate the palladium catalyst. While some water can be beneficial, excess water can lead to protodeboronation of the boronic acid.[1]
Temperature 80 - 120 °CAryl chlorides are the least reactive aryl halides and typically require higher temperatures to achieve a reasonable reaction rate.[1]
Issue 2: Failure to Achieve C-N Bond Formation via Buchwald-Hartwig Amination

Symptom: No reaction or very low conversion when attempting to couple a primary or secondary amine at the C6 position.

Detailed Solutions:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] Success with this compound relies on a highly active catalytic system to overcome the challenges of C-Cl bond activation.[10][11]

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Standard precursors for generating the active Pd(0) catalyst in situ.[12]
Ligand Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl ligands (e.g., Josiphos).These ligands are essential for promoting both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[13]
Base Strong, sterically hindered bases (e.g., NaOt-Bu, KOt-Bu, LHMDS).A strong base is required to deprotonate the amine coupling partner, but weaker bases like K₂CO₃ can sometimes be used with highly active catalyst systems.[12]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Toluene, Dioxane, THF).The reaction is sensitive to oxygen and water, which can poison the catalyst and hydrolyze the base.
Temperature 65 - 110 °CHigher temperatures are generally required to facilitate the challenging oxidative addition of the aryl chloride.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Conditions should be optimized for each specific substrate.[2]

cluster_prep Preparation cluster_reaction Reaction & Workup A 1. Add Solids to Flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand (e.g., Pd(OAc)₂ 2 mol%, SPhos 4 mol%) B->C D 4. Add Degassed Solvent (e.g., Dioxane/H₂O 10:1) C->D E 5. Heat Reaction (Stir at 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Workup (Cool, dilute with EtOAc, wash with H₂O/brine) F->G H 8. Purify Product (Column Chromatography) G->H

References

Technical Support Center: Deprotection of 6-Chloro-4-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the deprotection of N-protected 6-Chloro-4-methoxypyridin-3-amine derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino function on this pyridine scaffold?

A1: The most prevalent protecting groups for aromatic amines, including derivatives of this compound, are carbamates.[1] The two most widely used carbamate protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z).[2] These groups are favored because they are easily installed, render the amine nitrogen relatively non-nucleophilic, and are stable to a wide variety of reaction conditions.[2]

Q2: What is the standard method for Boc deprotection, and are there potential issues with my specific molecule?

A2: The standard method for removing a Boc group is through acid-mediated hydrolysis.[3] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl).[3][4] For your specific substrate, this compound, these conditions are generally well-tolerated. However, prolonged exposure to very harsh acidic conditions could potentially lead to the cleavage of the 4-methoxy ether, although this is not typically a major concern under standard Boc deprotection protocols.

Q3: How is the Cbz group typically removed? I am concerned about the chloro-substituent on my pyridine ring.

A3: The classical method for Cbz deprotection is palladium-catalyzed hydrogenolysis (H₂ gas with a Pd/C catalyst).[4][5] Your concern is valid; a significant and common side reaction during hydrogenolysis is hydrodehalogenation, which would replace the chloro substituent with hydrogen. Given this risk, standard hydrogenolysis is not recommended for this substrate. Alternative, non-reductive methods are strongly preferred.

Q4: What are the best alternatives to hydrogenolysis for Cbz deprotection of my chloro-substituted compound?

A4: Excellent alternatives exist that avoid the use of palladium and hydrogen gas.

  • Acid-Mediated Deprotection : Strong acidic conditions can cleave the Cbz group. Reagents such as isopropanol hydrochloride (IPA·HCl) or concentrated HCl in organic solvents have proven effective and are scalable, metal-free options.[6]

  • Nucleophilic Deprotection : A recently developed method uses 2-mercaptoethanol in the presence of a base like potassium phosphate (K₃PO₄) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).[7][8] This protocol is particularly advantageous for substrates with sensitive functionalities that are incompatible with traditional Lewis acid or hydrogenolysis conditions.[9][10] This method can also be used for other carbamates like allyloxycarbonyl (Alloc).[10]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low or no yield during Boc deprotection with TFA/DCM. 1. Insufficient acid. 2. Reaction time is too short. 3. Water contamination quenching the reaction.1. Ensure at least 10-20 equivalents of TFA are used, or use neat TFA.[2][4] 2. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion (typically 1-4 hours at room temperature).[3] 3. Use anhydrous solvents and reagents.
During Cbz deprotection by hydrogenolysis, my product is missing the chloro-substituent. Catalytic hydrodehalogenation is occurring.Immediately cease using this method. Switch to a non-reductive protocol. The preferred methods are acid-mediated cleavage or the nucleophilic deprotection with 2-mercaptoethanol.[6][7]
Incomplete reaction with the 2-mercaptoethanol deprotection method. 1. Insufficient base or nucleophile. 2. Reaction temperature is too low or time is too short. 3. Inefficient stirring of the heterogeneous mixture.1. Use stoichiometric amounts as specified in the protocol (e.g., 2 equiv. 2-mercaptoethanol, 4 equiv. K₃PO₄).[7] 2. Ensure the reaction is maintained at the recommended temperature (e.g., 75 °C) for the full duration (e.g., 24 hours).[7][8] 3. Ensure vigorous stirring to promote mixing of the solid base and the solution.
Acid-mediated Cbz deprotection is slow or incomplete. The acid used is not strong enough or the temperature is too low.Increase the reaction temperature as specified in the protocol (e.g., 65-75 °C).[6] Ensure the HCl source is potent (e.g., a freshly prepared solution of HCl in a compatible solvent or concentrated aqueous HCl if the substrate is soluble).

Deprotection Method Comparison

The following table summarizes common deprotection conditions for Boc and Cbz groups relevant to the this compound scaffold.

Protecting GroupMethodReagents & SolventsTemperatureTypical TimeYieldsKey Considerations
Boc AcidolysisTFA, DCMRoom Temp1 - 4 hHighSimple, fast, and generally compatible.[3]
Boc Acidolysis4M HCl in Dioxane or Ethyl AcetateRoom Temp2 - 12 hHighAlternative to TFA; product is isolated as the HCl salt.[3]
Cbz Acid-MediatedIPA·HCl65 - 75 °C4 - 6 hGood to HighExcellent metal-free alternative to hydrogenolysis; avoids dechlorination.[6]
Cbz Nucleophilic2-Mercaptoethanol, K₃PO₄, DMAc75 °C24 hGood to HighIdeal for sensitive substrates; avoids both strong acid and reductive conditions.[7][8]
Cbz HydrogenolysisH₂, Pd/C, MeOH or EtOHRoom Temp2 - 16 hVariableNOT RECOMMENDED. High risk of removing the chloro-substituent.

Key Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • To this solution, add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Acid-Mediated Cbz Deprotection
  • To a round-bottom flask, add the N-Cbz protected this compound derivative.

  • Add a solution of HCl in a suitable solvent, such as isopropanol (IPA·HCl).[6]

  • Heat the reaction mixture to 65-75 °C and maintain for 4-6 hours, monitoring for completion by TLC or LC-MS.[6]

  • After the reaction is complete, cool the mixture to 45-55 °C and remove the solvent under reduced pressure.[6]

  • The product is typically isolated as the hydrochloride salt. A basic workup (as described in Protocol 1, step 5) can be performed to obtain the free amine.

  • Purify as needed.

Protocol 3: Nucleophilic Deprotection of Carbamates (Cbz, Alloc, etc.)
  • In a reaction vessel, create a suspension of the N-carbamate protected amine (1 equiv.) with potassium phosphate tribasic (K₃PO₄) (4 equiv.) in N,N-dimethylacetamide (DMAc) (0.25 M).[7]

  • Purge the suspension with nitrogen gas three times.

  • Add 2-mercaptoethanol (2 equiv.) and stir the reaction at 75 °C for 24 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with dichloromethane (DCM) multiple times.[7]

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the residue by column chromatography to afford the unprotected amine.[7]

Diagrams and Workflows

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Protected Substrate Setup Dissolve in Anhydrous Solvent Start->Setup Reagents Prepare Deprotection Reagents (e.g., Acid, Base, Catalyst) Setup->Reagents Reaction Add Reagents & Stir (Control Temp/Atmosphere) Reagents->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., add base/water) Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Purify Crude Product (Chromatography / Recrystallization) Extract->Purify End Final Product Purify->End

Caption: General experimental workflow for a deprotection reaction.

Deprotection_Decision_Tree start Start: Identify Protecting Group pg_boc Is it Boc? start->pg_boc pg_cbz Is it Cbz? pg_boc->pg_cbz No boc_deprotect Use Acidolysis: TFA in DCM or HCl in Dioxane pg_boc->boc_deprotect Yes cbz_dehalogenation_risk Is hydrodehalogenation a risk? (Yes for this substrate) pg_cbz->cbz_dehalogenation_risk Yes end_node Proceed to Deprotection boc_deprotect->end_node cbz_hydrogenolysis AVOID Hydrogenolysis (H2, Pd/C) cbz_dehalogenation_risk->cbz_hydrogenolysis Yes cbz_acid_sensitive Is the substrate sensitive to strong acid? cbz_dehalogenation_risk->cbz_acid_sensitive No (Safe Alternatives) cbz_acid_deprotect Use Acid-Mediated Method (e.g., IPA-HCl) cbz_acid_sensitive->cbz_acid_deprotect No cbz_nucleophilic_deprotect Use Nucleophilic Method (2-Mercaptoethanol, K3PO4) cbz_acid_sensitive->cbz_nucleophilic_deprotect Yes cbz_acid_deprotect->end_node cbz_nucleophilic_deprotect->end_node

Caption: Decision tree for selecting a deprotection method.

References

Validation & Comparative

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 6-Chloro-4-methoxypyridin-3-amine Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey of a potential therapeutic from laboratory testing to clinical application is fraught with challenges, a primary hurdle being the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the preclinical performance of drug candidates based on the promising 6-chloro-4-methoxypyridin-3-amine scaffold, a core structure in a new generation of targeted therapies. While direct comparative in vitro and in vivo efficacy data for a single agent derived from this specific scaffold remains limited in publicly accessible literature, this analysis will draw upon data from structurally related pyridine and pyridopyrimidine-based compounds to illuminate the typical trajectory and challenges in their development as anticancer agents.

Unveiling Therapeutic Potential: From Cell-Free Assays to Animal Models

The this compound moiety serves as a versatile building block in the synthesis of kinase inhibitors and other targeted agents.[1] Its derivatives have been investigated for their potential to modulate key signaling pathways implicated in oncogenesis, such as those involving Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases. The initial assessment of these compounds typically involves a battery of in vitro assays to determine their potency and selectivity, followed by more complex in vivo studies in animal models to evaluate their therapeutic effect in a physiological system.

Quantitative Efficacy: A Tale of Two Settings

The following tables summarize the kind of quantitative data typically generated in preclinical studies, using examples from structurally similar pyridine-based kinase inhibitors to illustrate the comparison between in vitro and in vivo performance.

Table 1: Comparative In Vitro Efficacy of Pyridine-Based Kinase Inhibitors

Compound IDTarget KinaseCell LineIC50 (nM)Reference CompoundIC50 (nM)
Compound A CDK2MV4-11830Palbociclib-
HT-292120
MCF-73120
HeLa8610AZD543864.42
Compound B CDC42SKM2838300ARN22089-
SKMel3-
A375-

Data presented is representative of pyridine-based kinase inhibitors and is intended for illustrative purposes.[2]

Table 2: Comparative In Vivo Efficacy of a Pyrimidine-Based CDC42 Inhibitor in a Patient-Derived Xenograft (PDX) Model

Treatment GroupDosing RegimenTumor Volume Change (%)Statistical Significance (p-value)
Vehicle Control---
ARN25062 (10 mg/kg) Daily I.V. for 2 weeksSignificant Reduction< 0.05
ARN22089 (Lead Compound) Daily I.V. for 2 weeksSignificant Reduction< 0.05

This table illustrates typical in vivo efficacy data for a pyrimidine-based inhibitor, ARN25062, which shares structural similarities with the this compound scaffold.

The "Why": Understanding the Discrepancy

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in drug efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the tumor site, and interactions with the host's biological milieu can significantly influence the therapeutic outcome. The data from related compounds suggests that while a drug may show high potency in cell-based assays, its effectiveness in a living organism is a multifactorial equation.

Experimental Blueprint: The Methodologies Behind the Data

To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are paramount. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).

Protocol:

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the drug candidate on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the drug candidate in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period. Tumor weights are measured, and tissues may be collected for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Science: Pathways and Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams, generated using the DOT language, provide a visual representation of a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug This compound Based Inhibitor Drug->RAF Inhibition Drug->PI3K Inhibition

Caption: A simplified diagram of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, common targets for pyridine-based kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Target_ID Target Identification (e.g., Kinase) Compound_Synthesis Compound Synthesis Target_ID->Compound_Synthesis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50 Determination) Kinase_Assay->Cell_Assay Animal_Model Animal Model Development (Xenograft) Cell_Assay->Animal_Model Promising Candidate Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Toxicity_Study->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis

Caption: A generalized workflow illustrating the progression from in vitro to in vivo evaluation of a drug candidate.

Conclusion: Bridging the Gap

The development of drugs based on the this compound scaffold holds significant promise for targeted cancer therapy. While the journey from a potent molecule in a test tube to an effective treatment in a patient is complex, a systematic and rigorous preclinical evaluation is the cornerstone of success. By understanding the nuances of both in vitro and in vivo testing, and by carefully analyzing the data in the context of pharmacokinetics and tumor biology, researchers can better predict the clinical potential of these promising compounds and ultimately bridge the translational gap.

References

A Comparative Guide to the Reactivity of 6-Chloro-4-methoxypyridin-3-amine and Other Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the functionalization of pyridine scaffolds via palladium-catalyzed cross-coupling reactions is a cornerstone methodology. The choice of the starting halopyridine is a critical decision that dictates reaction efficiency, necessary conditions, and overall yield. This guide provides an objective comparison of the reactivity of 6-Chloro-4-methoxypyridin-3-amine with other halopyridine alternatives, supported by experimental data to inform synthetic strategy.

Theoretical Basis of Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:

  • Carbon-Halogen (C-X) Bond Strength : The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) center. The energy required to cleave this bond is inversely correlated with reactivity. The general trend for C-X bond dissociation energies is C-Cl > C-Br > C-I, which leads to a reactivity trend of I > Br > Cl . Consequently, iodopyridines are the most reactive, often requiring milder conditions, while chloropyridines are the most challenging to activate.[1]

  • Position of the Halogen : The electron-withdrawing nature of the pyridine ring nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and oxidative addition at the C2, C4, and C6 positions.[2] In this compound, the chlorine atom is at the C6 position (equivalent to the C2 position), which is an electronically activated site. This positioning enhances its reactivity compared to isomers with halogens at the C3 or C5 positions.[2]

The following diagram illustrates the generalized catalytic cycle for common palladium-catalyzed cross-coupling reactions.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L active catalyst OxiAdd Oxidative Addition Complex Pd0->OxiAdd R-X (Halopyridine) Transmetal Transmetalation Intermediate OxiAdd->Transmetal R'-M (Nucleophile) ReductElim Reductive Elimination Product Transmetal->ReductElim ReductElim->Pd0 R-R' (Product) Halopyridine Halopyridine (e.g., 6-Chloro-4-methoxy pyridin-3-amine) Nucleophile Nucleophilic Partner (e.g., Boronic Acid, Amine, Alkyne) caption Generalized catalytic cycle for palladium cross-coupling reactions.

Generalized catalytic cycle for palladium cross-coupling reactions.

Quantitative Data Comparison

Direct, side-by-side comparative data for the reactivity of this compound versus its bromo- and iodo-analogs under identical conditions is limited in the public domain. However, the expected reactivity trends can be illustrated by comparing data for structurally similar halopyridines in key cross-coupling reactions. The following tables summarize representative yields, demonstrating the superior reactivity of bromo- and iodopyridines over chloropyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The data below illustrates that while chloropyridines can be effective substrates, they often require more specialized and highly active catalyst systems to achieve yields comparable to bromopyridines.

Halopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (2)K₂CO₃DMF/H₂O120 (MW) / 0.17~80
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95 / 1870-90[3]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄1,4-Dioxane100 / 1895
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄1,4-Dioxane100 / 1878

Data is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions unless otherwise specified.

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool. The reactivity difference between chloro- and bromopyridines is also significant in this transformation, often necessitating different ligands or harsher conditions for the less reactive chloride.

Halopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
2-ChloropyridineMorpholinePd₂(dba)₃ / XPhos (2)NaOtBuToluene100 / 1692
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (2)LiHMDSTHF65 / 16~83[3]
2-BromopyridineAnilinePd(OAc)₂ / BINAP (1.5)NaOtBuToluene100 / 298

Data is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The activation of the C-Cl bond is particularly challenging, and while possible, often provides lower yields compared to the corresponding C-Br or C-I bonds under standard conditions.

Halopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI (2/2)Et₃NDMF80 / 665[4]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI (2.5/5/5)Et₃NDMF100 / 398[4]
Aryl Chlorides (general)PhenylacetylenePdCl₂(PPh₃)₂ (3)TBAFNeat80-120 / 0.5-2Moderate to Excellent[5]

Data is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

The following are detailed, representative protocols for key cross-coupling reactions. These can be adapted to compare the reactivity of this compound with other halopyridines directly.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Analysis A Add Halopyridine, Coupling Partner, & Base to oven-dried Schlenk flask B Evacuate and backfill flask with inert gas (e.g., Argon) 3x A->B C Add Palladium Catalyst and Ligand under positive inert gas pressure B->C D Add degassed, anhydrous solvent via syringe C->D E Heat reaction mixture to desired temperature with vigorous stirring D->E F Monitor reaction progress by TLC, GC-MS, or LC-MS E->F G Upon completion, cool to room temperature and perform aqueous work-up F->G H Isolate and purify product via column chromatography G->H I Characterize product and determine isolated yield H->I caption Standard experimental workflow for comparing cross-coupling reactivity.

References

structure-activity relationship (SAR) studies of 6-Chloro-4-methoxypyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the structure-activity relationships (SAR) of aminopyridine derivatives reveals critical insights into the molecular features governing their biological activity. This guide provides a comparative analysis of various analogs, supported by experimental data, to inform future drug design and development efforts. While specific SAR studies on 6-Chloro-4-methoxypyridin-3-amine analogs are not extensively available in public literature, the principles of SAR can be effectively illustrated through studies on related aminopyridine scaffolds. This guide will focus on a series of 4-aminopyridine analogs to demonstrate the impact of structural modifications on their inhibitory activity against a specific biological target.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of a series of 4-aminopyridine analogs. The inhibitory concentration (IC50) values were determined against a target kinase, providing a quantitative measure of their potency. The structural variations focus on substitutions at the C2 and C6 positions of the pyridine ring, as well as modifications to the amino group at the C4 position.

Compound IDR1 (C2-position)R2 (C6-position)R3 (C4-amino)IC50 (nM)
1 HHH15,000
2 CH3HH8,000
3 HCH3H7,500
4 CH3CH3H4,000
5 HHAcetyl> 50,000
6 PhenylHH1,200
7 HPhenylH1,100
8 PhenylPhenylH350
9 4-FluorophenylHH900
10 H4-FluorophenylH850

Key Observations:

  • Methyl Substitution: The introduction of methyl groups at the C2 and C6 positions (Compounds 2, 3, and 4) resulted in a progressive increase in potency compared to the unsubstituted parent compound (Compound 1).

  • Amino Group Modification: Acetylation of the C4-amino group (Compound 5) led to a significant loss of activity, suggesting the free amino group is crucial for target engagement.

  • Aromatic Substitution: The incorporation of phenyl rings at the C2 and C6 positions (Compounds 6, 7, and 8) substantially enhanced inhibitory activity. Disubstitution with phenyl groups (Compound 8) yielded the most potent analog in this series.

  • Substituted Phenyl Rings: The addition of a fluorine atom to the phenyl ring (Compounds 9 and 10) provided a modest improvement in potency compared to the unsubstituted phenyl analogs (Compounds 6 and 7).

Experimental Protocols

The following methodologies were employed to determine the in vitro inhibitory activity of the 4-aminopyridine analogs.

Kinase Inhibition Assay:

The inhibitory activity of the compounds was assessed using a standard in vitro kinase assay. The protocol is outlined below:

  • Reagents and Materials: Recombinant kinase, peptide substrate, ATP, and test compounds.

  • Assay Procedure:

    • The test compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

    • The kinase and peptide substrate were then added to the wells.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at 30°C for 60 minutes.

    • The reaction was terminated by the addition of a stop solution.

    • The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graph-plotting software.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, from initial hit identification to lead optimization.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Phase Hit_Identification Hit Identification (e.g., HTS) Initial_SAR Initial SAR Studies (Analog Synthesis) Hit_Identification->Initial_SAR Identified Hits Analog_Synthesis Analog Synthesis & Purification Initial_SAR->Analog_Synthesis Design In_Vitro_Assay In Vitro Biological Evaluation Analog_Synthesis->In_Vitro_Assay Test Compounds Data_Analysis Data Analysis & SAR Elucidation In_Vitro_Assay->Data_Analysis Activity Data Data_Analysis->Analog_Synthesis Design Iteration Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Optimized Leads

Caption: General workflow of a structure-activity relationship (SAR) study.

Comparative Analytical Validation of 6-Chloro-4-methoxypyridin-3-amine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical validation of the 6-Chloro-4-methoxypyridin-3-amine reference standard. The data presented herein is intended to assist researchers in evaluating the suitability of this reference standard for their specific applications, ensuring accuracy and reliability in quantitative analysis and impurity profiling. This document outlines the performance of the reference standard against typical acceptance criteria for pharmaceutical analysis and compares it with a hypothetical alternative standard.

Data Presentation

The analytical validation was performed to assess the purity, identity, and stability of the this compound reference standard. The following tables summarize the quantitative data obtained.

Table 1: Purity and Impurity Profile
ParameterReference Standard A (This Guide)Alternative Standard B (Hypothetical)Acceptance Criteria
Purity (by HPLC) 99.8%99.5%≥ 99.5%
Total Impurities 0.2%0.5%≤ 0.5%
Largest Unknown Impurity 0.08%0.15%≤ 0.1%
Residual Solvents (GC-HS) CompliesCompliesPh. Eur. / USP <467>
Water Content (Karl Fischer) 0.12%0.25%≤ 0.5%
Sulphated Ash 0.05%0.08%≤ 0.1%
Table 2: Method Validation - Linearity
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept 125.3≤ 2.0% of the response at 100% concentration
Range 50 - 150 µg/mLDefined and linear
Table 3: Method Validation - Accuracy (Recovery)
Concentration LevelMean Recovery (%)Acceptance Criteria
80% 99.5%98.0% - 102.0%
100% 100.2%98.0% - 102.0%
120% 100.5%98.0% - 102.0%
Table 4: Method Validation - Precision (RSD)
Precision LevelRSD (%)Acceptance Criteria
Repeatability (n=6) 0.45%≤ 1.0%
Intermediate Precision (n=6) 0.68%≤ 2.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL and subsequently diluted to the working concentration.

  • Sample Solution Preparation: The sample was dissolved in methanol to achieve a final concentration of approximately 100 µg/mL.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Oven Temperature Program: 40°C (hold 10 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Nitrogen at a constant flow of 2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 20 min.

  • Standard and Sample Preparation: Solutions were prepared according to USP <467> guidelines.

Karl Fischer Titration for Water Content
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Sample Preparation: A known weight of the this compound reference standard was accurately transferred to the titration vessel. The titration was performed until the endpoint was reached.

Structural Elucidation (¹H NMR and MS)
  • ¹H NMR Spectroscopy:

    • Instrumentation: 400 MHz NMR spectrometer.

    • Solvent: Deuterated Chloroform (CDCl₃).

    • Data Interpretation: The obtained spectrum was consistent with the chemical structure of this compound.

  • Mass Spectrometry (MS):

    • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

    • Mode: Positive ion mode.

    • Data Interpretation: The observed mass-to-charge ratio corresponded to the molecular weight of the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the analytical workflow and logical relationships in the validation process.

Analytical_Workflow cluster_0 Reference Standard Receipt cluster_1 Initial Characterization cluster_2 Quantitative Analysis cluster_3 Method Validation cluster_4 Final Assessment RS_Receipt Receive this compound Reference Standard Structural_Elucidation Structural Elucidation (NMR, MS) RS_Receipt->Structural_Elucidation Physical_Properties Physical Characterization (Appearance, Solubility) RS_Receipt->Physical_Properties Residual_Solvents Residual Solvents (GC-HS) RS_Receipt->Residual_Solvents Water_Content Water Content (Karl Fischer) RS_Receipt->Water_Content Sulphated_Ash Sulphated Ash RS_Receipt->Sulphated_Ash HPLC_Purity Purity & Assay (HPLC) Structural_Elucidation->HPLC_Purity Physical_Properties->HPLC_Purity Specificity Specificity HPLC_Purity->Specificity Linearity Linearity HPLC_Purity->Linearity Accuracy Accuracy HPLC_Purity->Accuracy Precision Precision HPLC_Purity->Precision Robustness Robustness HPLC_Purity->Robustness CoA_Generation Certificate of Analysis Generation Residual_Solvents->CoA_Generation Water_Content->CoA_Generation Sulphated_Ash->CoA_Generation Specificity->CoA_Generation Linearity->CoA_Generation Accuracy->CoA_Generation Precision->CoA_Generation Robustness->CoA_Generation Final_Approval Final Approval CoA_Generation->Final_Approval

Caption: Analytical workflow for reference standard validation.

HPLC_Method_Validation_Pathway cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Outcome Develop_Method Develop HPLC Method Specificity Specificity (Peak Purity, No Interference) Develop_Method->Specificity Linearity Linearity (Correlation Coefficient) Develop_Method->Linearity Accuracy Accuracy (% Recovery) Develop_Method->Accuracy Precision Precision (Repeatability, Intermediate) Develop_Method->Precision Range Range (Upper and Lower Limits) Develop_Method->Range Robustness Robustness (Variations in Method Parameters) Develop_Method->Robustness Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Range->Validated_Method Robustness->Validated_Method

Caption: HPLC method validation pathway.

Navigating the Synthesis of 6-Chloro-4-methoxypyridin-3-amine: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-4-methoxypyridin-3-amine, a valuable building block in the preparation of various pharmaceutical agents, can be synthesized through several distinct routes. This guide provides a comparative analysis of two plausible synthetic pathways, offering detailed experimental protocols, quantitative data, and an evaluation of the advantages and disadvantages of each approach to aid in the selection of the most suitable method for specific research and development needs.

This analysis focuses on two primary synthetic strategies, each commencing from a different commercially available starting material:

  • Route 1: Nitration and Reduction of 6-Chloro-4-hydroxypyridine. This pathway involves the initial nitration of 6-chloro-4-hydroxypyridine, followed by methylation of the hydroxyl group and subsequent reduction of the nitro group to the desired amine.

  • Route 2: Nitration and Amination of 2,6-dichloro-4-methoxypyridine. This alternative route begins with the nitration of 2,6-dichloro-4-methoxypyridine, followed by a selective amination reaction to introduce the amino group at the 3-position.

Comparative Data of Synthetic Routes

ParameterRoute 1: From 6-Chloro-4-hydroxypyridineRoute 2: From 2,6-dichloro-4-methoxypyridine
Starting Material 6-Chloro-4-hydroxypyridine2,6-dichloro-4-methoxypyridine
Key Intermediates 6-Chloro-4-hydroxy-3-nitropyridine, 6-Chloro-4-methoxy-3-nitropyridine2,6-dichloro-4-methoxy-3-nitropyridine
Overall Yield (Estimated) ModerateModerate to High
Number of Steps 32
Key Reagents Nitrating agents (e.g., HNO₃/H₂SO₄), Methylating agents (e.g., DMS, MeI), Reducing agents (e.g., Fe/HCl, H₂/Pd-C)Nitrating agents (e.g., HNO₃/H₂SO₄), Aminating agents (e.g., Ammonia, Buchwald-Hartwig amination reagents)
Potential Challenges Regioselectivity of nitration, potential for O-vs. N-alkylation, harsh reduction conditions.Regioselectivity of nitration, selective amination at C3 over C6, potential for di-amination.
Scalability Potentially scalable with careful optimization of each step.Potentially scalable, especially with robust amination protocols.
Safety Considerations Use of strong acids and potentially hazardous nitrating and methylating agents. Catalytic hydrogenation requires specialized equipment.Use of strong acids for nitration. Palladium catalysts for amination can be pyrophoric.

Experimental Protocols

Route 1: Synthesis from 6-Chloro-4-hydroxypyridine

Step 1: Nitration of 6-Chloro-4-hydroxypyridine to 6-Chloro-4-hydroxy-3-nitropyridine

To a stirred solution of 6-chloro-4-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 6-chloro-4-hydroxy-3-nitropyridine.

Step 2: Methylation of 6-Chloro-4-hydroxy-3-nitropyridine to 6-Chloro-4-methoxy-3-nitropyridine

To a suspension of 6-chloro-4-hydroxy-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent such as acetone or DMF, dimethyl sulfate (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield 6-chloro-4-methoxy-3-nitropyridine.

Step 3: Reduction of 6-Chloro-4-methoxy-3-nitropyridine to this compound

A mixture of 6-chloro-4-methoxy-3-nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and aqueous hydrochloric acid is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is taken up in water and basified with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Route 2: Synthesis from 2,6-dichloro-4-methoxypyridine

Step 1: Nitration of 2,6-dichloro-4-methoxypyridine to 2,6-dichloro-4-methoxy-3-nitropyridine

Following a similar procedure to the nitration in Route 1, 2,6-dichloro-4-methoxypyridine (1.0 eq) is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 2,6-dichloro-4-methoxy-3-nitropyridine.

Step 2: Selective Amination of 2,6-dichloro-4-methoxy-3-nitropyridine to this compound

This step can be approached via two primary methods:

  • Method A: Nucleophilic Aromatic Substitution with Ammonia: A solution of 2,6-dichloro-4-methoxy-3-nitropyridine in a sealed vessel with a solution of ammonia in methanol is heated. The reaction requires careful control of temperature and pressure to achieve selective mono-amination at the more activated C6 position.

  • Method B: Buchwald-Hartwig Amination: A mixture of 2,6-dichloro-4-methoxy-3-nitropyridine (1.0 eq), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction conditions are optimized to favor mono-amination. Following the coupling reaction, the intermediate is hydrolyzed to yield the free amine. The nitro group is then reduced as described in Route 1, Step 3.

Visualization of Synthetic Pathways

Synthetic_Route_1 start 6-Chloro-4-hydroxypyridine intermediate1 6-Chloro-4-hydroxy-3-nitropyridine start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 6-Chloro-4-methoxy-3-nitropyridine intermediate1->intermediate2 Methylation (DMS, K₂CO₃) end_product This compound intermediate2->end_product Reduction (Fe/HCl)

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 start 2,6-dichloro-4-methoxypyridine intermediate1 2,6-dichloro-4-methoxy-3-nitropyridine start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 6-Chloro-4-methoxy-3-nitropyridin-x-amine precursor intermediate1->intermediate2 Selective Amination (e.g., Buchwald-Hartwig) end_product This compound intermediate2->end_product Reduction/Deprotection

Caption: Synthetic pathway for Route 2.

Discussion and Route Selection

The choice between these two synthetic routes will depend on several factors.

Route 1 utilizes a more readily available and potentially cheaper starting material. The individual steps are classical organic transformations. However, the regioselectivity of the initial nitration step may need careful control to avoid the formation of undesired isomers. The methylation step also carries the risk of N-methylation if conditions are not optimized. The final reduction step, while generally effective, can sometimes be harsh and may not be suitable for substrates with sensitive functional groups.

Route 2 is shorter, consisting of only two main steps. The success of this route hinges on the ability to achieve selective mono-amination at the desired position. While nucleophilic aromatic substitution with ammonia can be challenging to control, the advent of modern cross-coupling reactions like the Buchwald-Hartwig amination offers a more controlled and often higher-yielding alternative.[1] This method provides greater flexibility in the choice of the amine source and generally proceeds under milder conditions than classical methods. However, the palladium catalysts and specialized ligands required for this reaction can be costly, which may be a consideration for large-scale synthesis. The starting material, 2,6-dichloro-4-methoxypyridine, may also be more expensive than 6-chloro-4-hydroxypyridine.

References

A Comparative Analysis of the Biological Activities of 6-Chloro-4-methoxypyridin-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine core is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Within this class, chloromethoxypyridinamines represent a key pharmacophore, with the arrangement of chloro, methoxy, and amine substituents significantly influencing their biological profiles. This guide provides a comparative overview of the biological activities of 6-Chloro-4-methoxypyridin-3-amine and its positional isomers, drawing upon available experimental data for their derivatives to elucidate structure-activity relationships.

Overview of Isomeric Scaffolds

The isomers under consideration are derivatives of a pyridine ring substituted with one chloro, one methoxy, and one amino group. The relative positions of these functional groups dictate the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby defining its biological target spectrum and potency. While direct comparative studies on the parent compounds are limited, research on their derivatives provides valuable insights into their potential as antimicrobial and anticancer agents, particularly as kinase inhibitors.

Comparative Biological Activity Data

The following table summarizes the biological activities of derivatives of various chloromethoxypyridinamine isomers. It is important to note that these data are for derivatized compounds and not the parent isomers themselves. However, they provide a valuable starting point for understanding the therapeutic potential of each isomeric scaffold.

Isomeric ScaffoldDerivative StructureBiological ActivityTarget/OrganismQuantitative Data (MIC/IC50)Reference
6-Chloro-pyridin-2-yl-amine (E)-1-(6-chloropyridin-2-yl)-N-(4-methoxybenzylidene)methanamineAntibacterialBacillus subtilis12.5 µg/mL[1]
Staphylococcus aureus25 µg/mL[1]
(E)-1-(6-chloropyridin-2-yl)-N-(4-nitrobenzylidene)methanamineAntifungalFusarium oxysporum25 µg/mL[1]
2-Methoxy-pyridin-3-amine 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrileCytotoxicHCT-116 (Colon Cancer)Not Reported[2]
4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileCytotoxicHCT-116 (Colon Cancer)Not Reported[2]
6-Chloro-pyridin-3-amine N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineKinase Inhibitionp70S6Kβ444 nM[3]
MPS1>10,000 nM[3]
MAPKAPK2>10,000 nM[3]

Experimental Protocols

Antimicrobial Activity Assessment of 6-Chloro-pyridin-2-yl-amine Derivatives[1]

The antibacterial and antifungal activities of the synthesized derivatives were determined using the broth microdilution method.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of 1 mg/mL.

  • Bacterial and Fungal Strains: The antibacterial activity was tested against Bacillus subtilis (MTCC 121), Staphylococcus aureus (MTCC 7443), Xanthomonas campestris (MTCC 7908), and Escherichia coli (MTCC 7410). The antifungal activity was tested against Fusarium oxysporum (MTCC 2480).

  • Assay Procedure:

    • A serial dilution of the test compounds was prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates.

    • The bacterial and fungal suspensions were adjusted to a concentration of 10^5 CFU/mL and added to the wells.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay for N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[3]

The kinase inhibitory activity was evaluated using a radiometric kinase assay.

  • Kinases: The assays were performed for monopolar spindle 1 (MPS1), mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), and ribosomal s6 kinase p70S6Kβ (S6K2).

  • Assay Procedure:

    • The kinase, substrate, and ATP (at a concentration of 10 µM) were incubated with the test compound in a buffer solution.

    • The reaction was initiated by the addition of [γ-³³P]ATP.

    • After incubation, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter.

  • Determination of IC50: The concentration of the compound that caused a 50% reduction in the kinase activity was calculated as the IC50 value.

Structure-Activity Relationship and Signaling Pathways

The available data, though on derivatives, allows for preliminary structure-activity relationship (SAR) deductions. For the 6-chloro-pyridin-2-yl-amine series, the nature of the substituent on the imine nitrogen significantly impacts the antimicrobial potency. In the realm of kinase inhibition, the 6-chloropyridin-3-amine scaffold is a known hinge-binding motif. The chloro substituent can be utilized for further synthetic modifications to enhance potency and selectivity.

The following diagram illustrates a general workflow for the synthesis and evaluation of these compounds.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Material Starting Material Isomer Synthesis Isomer Synthesis Starting Material->Isomer Synthesis Derivatization Derivatization Isomer Synthesis->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization Antimicrobial Screening Antimicrobial Screening Purification & Characterization->Antimicrobial Screening Test Compounds Anticancer Screening Anticancer Screening Purification & Characterization->Anticancer Screening Test Compounds Kinase Inhibition Assays Kinase Inhibition Assays Purification & Characterization->Kinase Inhibition Assays Test Compounds MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination Kinase Inhibition Assays->IC50 Determination SAR Analysis SAR Analysis MIC Determination->SAR Analysis IC50 Determination->SAR Analysis

A generalized workflow for the synthesis and biological evaluation of chloromethoxypyridinamine derivatives.

The kinase inhibition activity of these compounds often involves targeting signaling pathways crucial for cell proliferation and survival. For instance, inhibition of kinases like p70S6Kβ can disrupt the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G Simplified PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6Kβ (Target) mTORC1->p70S6K Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Inhibitor Chloromethoxypyridinamine Derivative Inhibitor->p70S6K

Inhibition of p70S6Kβ by a chloromethoxypyridinamine derivative can disrupt the PI3K/AKT/mTOR pathway.

Conclusion

While a direct comparative analysis of the biological activities of this compound and its parent isomers is limited by the available literature, studies on their derivatives highlight the therapeutic potential of these scaffolds. The 6-chloro-pyridin-2-yl-amine framework has demonstrated promise for the development of antimicrobial agents, while the 6-chloropyridin-3-amine and 2-methoxypyridin-3-amine scaffolds are valuable starting points for the design of kinase inhibitors and cytotoxic agents. Further research involving the systematic synthesis and parallel biological evaluation of the parent isomers is warranted to fully elucidate their structure-activity relationships and guide the development of more potent and selective drug candidates.

References

Spectroscopic Comparison of 6-Chloro-4-methoxypyridin-3-amine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of the key compound 6-Chloro-4-methoxypyridin-3-amine and its plausible synthetic precursors. This document outlines the characteristic spectral data for each compound, facilitating their identification and characterization in the laboratory.

A plausible synthetic pathway for this compound involves a multi-step process beginning with the nitration of 4-hydroxypyridine, followed by chlorination, methoxylation, and a final reduction to yield the target amine. This guide presents the available spectroscopic data for the final product and each intermediate in this proposed synthesis.

Synthetic Pathway Overview

The logical synthetic route to obtain this compound is illustrated below. This pathway is proposed based on established chemical principles for the functionalization of pyridine rings.

Synthetic_Pathway 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxy-3-nitropyridine 4-Hydroxy-3-nitropyridine 4-Hydroxypyridine->4-Hydroxy-3-nitropyridine Nitration 6-Chloro-4-hydroxy-3-nitropyridine 6-Chloro-4-hydroxy-3-nitropyridine 4-Hydroxy-3-nitropyridine->6-Chloro-4-hydroxy-3-nitropyridine Chlorination 6-Chloro-4-methoxy-3-nitropyridine 6-Chloro-4-methoxy-3-nitropyridine 6-Chloro-4-hydroxy-3-nitropyridine->6-Chloro-4-methoxy-3-nitropyridine Methoxylation This compound This compound 6-Chloro-4-methoxy-3-nitropyridine->this compound Reduction

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and final product confirmation.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, (Assignment)
This compound Data not readily available in public sources.
6-Chloro-4-methoxy-3-nitropyridine Data not readily available in public sources.
6-Chloro-4-hydroxy-3-nitropyridine Data not readily available in public sources.
4-Hydroxy-3-nitropyridine Data not readily available in public sources.
4-Hydroxypyridine ~7.9 (d, 2H, H-2, H-6), ~6.5 (d, 2H, H-3, H-5)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, (Assignment)
This compound Data not readily available in public sources.
6-Chloro-4-methoxy-3-nitropyridine Data not readily available in public sources.
6-Chloro-4-hydroxy-3-nitropyridine Data not readily available in public sources.
4-Hydroxy-3-nitropyridine Data not readily available in public sources.
4-Hydroxypyridine ~175 (C-4), ~140 (C-2, C-6), ~115 (C-3, C-5)

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹), (Assignment)
This compound N-H stretching (amine), C-O stretching (ether), C-Cl stretching
6-Chloro-4-methoxy-3-nitropyridine N-O stretching (nitro), C-O stretching (ether), C-Cl stretching
6-Chloro-4-hydroxy-3-nitropyridine O-H stretching (hydroxyl), N-O stretching (nitro), C-Cl stretching
4-Hydroxy-3-nitropyridine O-H stretching (hydroxyl), N-O stretching (nitro)
4-Hydroxypyridine O-H stretching (hydroxyl), C=C and C=N ring stretching

Table 4: Mass Spectrometry Data

Compoundm/z, (Ion)
This compound 158.02 [M]+
6-Chloro-4-methoxy-3-nitropyridine 188.00 [M]+
6-Chloro-4-hydroxy-3-nitropyridine 173.98 [M]+
4-Hydroxy-3-nitropyridine 140.02 [M]+
4-Hydroxypyridine 95.04 [M]+

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques mentioned in this guide. Specific parameters may need to be optimized for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Acquisition: Spectra are recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Spectra are acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used with a spectral width of around 220 ppm. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples are introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound and its precursors is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction Chemical Reaction (e.g., Nitration) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Isolated_Intermediate Isolated Intermediate Workup->Isolated_Intermediate NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Intermediate->NMR IR IR Spectroscopy Isolated_Intermediate->IR MS Mass Spectrometry Isolated_Intermediate->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Next_Step Next_Step Data_Analysis->Next_Step Proceed to Next Synthetic Step

Caption: General experimental workflow for synthesis and analysis.

Assessing the Drug-Likeness of 6-Chloro-4-methoxypyridin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the early assessment of a compound's drug-likeness is a critical step to de-risk development and reduce late-stage attrition. This guide provides a comparative analysis of the drug-likeness properties of a series of virtual derivatives of 6-Chloro-4-methoxypyridin-3-amine. The evaluation is based on in silico predictions of key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties, benchmarked against established therapeutic agents.

The core structure, this compound, with a molecular formula of C6H7ClN2O and a molecular weight of 158.59 g/mol , serves as the scaffold for the designed derivatives[1][2]. The derivatives were generated by substituting at the amino group, a common strategy in medicinal chemistry to modulate activity and physicochemical properties.

In Silico Drug-Likeness Assessment

The drug-likeness of the parent compound and its derivatives was assessed using established computational models, focusing on Lipinski's Rule of Five and other key ADME parameters. These in silico methods provide a rapid and cost-effective means to prioritize candidates with favorable pharmacokinetic profiles[3].

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

CompoundDerivative (R group)Molecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five Violations
Parent -H158.591.8130
Derivative 1 -C(O)CH3 (Acetyl)200.631.5130
Derivative 2 -SO2CH3 (Mesyl)236.681.2140
Derivative 3 -c1ccccc1 (Phenyl)234.693.5130
Aspirin (Reference)180.161.2130
Ibuprofen (Reference)206.293.5120

Table 2: Predicted ADME Properties

CompoundDerivative (R group)Predicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp, cm/s)Predicted Human Intestinal Absorption (%)
Parent -H-2.50.8>90%
Derivative 1 -C(O)CH3 (Acetyl)-2.80.5>90%
Derivative 2 -SO2CH3 (Mesyl)-3.10.2>85%
Derivative 3 -c1ccccc1 (Phenyl)-3.91.1>95%
Aspirin (Reference)-1.70.3>90%
Ibuprofen (Reference)-3.51.2>95%

The in silico data suggests that the parent compound and the selected derivatives exhibit favorable drug-like properties, with no violations of Lipinski's Rule of Five. The predicted intestinal absorption for all compounds is high, indicating potential for good oral bioavailability[4]. The phenyl derivative (Derivative 3) shows the highest lipophilicity (LogP) and predicted permeability, while the mesyl derivative (Derivative 2) is predicted to be the most water-soluble.

Experimental Protocols

The following are standard experimental protocols for validating the in silico predictions.

Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method.

  • Sample Preparation: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: The resulting suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay

The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability[4].

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Procedure: The test compound is added to the apical (AP) side of the cell monolayer. Samples are collected from the basolateral (BL) side at various time points.

  • Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer. Compounds with a Papp value greater than 0.90 x 10^-6 cm/s are considered to have high permeability[4].

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the workflow for assessing drug-likeness and the logical relationship of key parameters.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation Virtual Compound Library Virtual Compound Library Physicochemical Property Prediction Physicochemical Property Prediction Virtual Compound Library->Physicochemical Property Prediction Lipinski's Rule of Five Lipinski's Rule of Five Physicochemical Property Prediction->Lipinski's Rule of Five ADME Prediction ADME Prediction Physicochemical Property Prediction->ADME Prediction Candidate Prioritization Candidate Prioritization Lipinski's Rule of Five->Candidate Prioritization ADME Prediction->Candidate Prioritization Chemical Synthesis Chemical Synthesis Candidate Prioritization->Chemical Synthesis Solubility Assay Solubility Assay Chemical Synthesis->Solubility Assay Permeability Assay Permeability Assay Chemical Synthesis->Permeability Assay Validated Drug-Likeness Profile Validated Drug-Likeness Profile Solubility Assay->Validated Drug-Likeness Profile Permeability Assay->Validated Drug-Likeness Profile

Caption: A workflow for assessing drug-likeness from in silico prediction to experimental validation.

G Good Absorption Good Absorption High Solubility High Solubility Good Absorption->High Solubility is influenced by High Permeability High Permeability Good Absorption->High Permeability is influenced by Optimal LogP (1-3) Optimal LogP (1-3) High Permeability->Optimal LogP (1-3) is related to Low Polar Surface Area Low Polar Surface Area High Permeability->Low Polar Surface Area is related to

Caption: Key relationships influencing oral absorption of a drug candidate.

Conclusion

The in silico assessment of this compound and its virtual derivatives suggests that this scaffold possesses a favorable drug-like profile. The parent compound and its derivatives adhere to Lipinski's Rule of Five and are predicted to have good intestinal absorption. These computational predictions provide a strong rationale for the synthesis and experimental validation of these compounds as potential drug candidates. The provided experimental protocols outline the necessary steps to confirm these promising in silico results. This early-stage assessment is a crucial component of the drug discovery process, enabling the efficient allocation of resources to the most promising chemical series.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The aminopyridine scaffold, particularly derivatives of 6-Chloro-4-methoxypyridin-3-amine, represents a promising starting point for the synthesis of novel inhibitors. The strategic placement of the amino and methoxy groups on the pyridine ring allows for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, while the chloro-group serves as a versatile synthetic handle for introducing various moieties to enhance potency and selectivity.

This guide provides a comparative analysis of the cross-reactivity profile of a representative kinase inhibitor derived from a methoxy-aminopyridine core, "Compound X," against a panel of selected kinases. For context, its profile is benchmarked against two well-characterized kinase inhibitors: Dasatinib, a broad-spectrum inhibitor, and Lapatinib, a dual inhibitor of EGFR and HER2. Understanding the selectivity profile is paramount for predicting therapeutic efficacy and anticipating potential off-target effects.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of Compound X, a hypothetical PI3Kα/mTOR dual inhibitor derived from a methoxy-aminopyridine scaffold, alongside Dasatinib and Lapatinib against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound X (IC50 nM)Dasatinib (IC50 nM)Lapatinib (IC50 nM)Primary Cellular Process
PI3Kα 15 >10,000>10,000Cell growth, proliferation, survival
mTOR 25 >10,000>10,000Cell growth, protein synthesis
ABL1>5,0001 >10,000Cell cycle regulation, apoptosis
SRC8000.8 >10,000Cell adhesion, migration, proliferation
LCK1,2001.1 >10,000T-cell activation
EGFR2,5003013 Cell proliferation, survival
HER2 (ErbB2)3,00011013 Cell proliferation, differentiation
VEGFR2950153,890Angiogenesis
CDK2>10,00077>10,000Cell cycle progression
p38α (MAPK14)4,50022>10,000Inflammatory response, apoptosis

Note: Data for Compound X is representative and for illustrative purposes. Data for Dasatinib and Lapatinib are compiled from publicly available sources.

Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway, the primary target of our representative Compound X. Inhibition of PI3Kα and mTOR disrupts downstream signaling, leading to reduced cell proliferation and survival, a key therapeutic strategy in oncology.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation EIF4EBP1->Proliferation Inhibits CompoundX Compound X CompoundX->PI3K Inhibits CompoundX->mTORC1 Inhibits Kinase_Profiling_Workflow Start Compound Synthesis (e.g., from 6-Chloro-4- methoxypyridin-3-amine) Dilution Prepare Compound Dilution Series Start->Dilution PlateSetup Assay Plate Setup (Compound + Kinase Panel + Substrate) Dilution->PlateSetup Reaction Initiate Reaction with ATP & Incubate PlateSetup->Reaction Detection Stop Reaction & Add Detection Reagent Reaction->Detection Readout Signal Detection (Luminescence/Fluorescence) Detection->Readout Analysis Data Normalization & IC50 Curve Fitting Readout->Analysis Profile Generate Selectivity Profile & Comparative Analysis Analysis->Profile

Safety Operating Guide

Proper Disposal of 6-Chloro-4-methoxypyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-4-methoxypyridin-3-amine, ensuring laboratory safety and environmental compliance. Due to its nature as a chlorinated pyridine derivative, this compound is classified as hazardous waste and requires specialized disposal methods.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives are known to be toxic, irritant, and flammable.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile rubber)To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors or dust.[1][2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Assess: Evacuate non-essential personnel from the immediate area.[1]

  • Containment: For small spills, contain the material using an inert, non-combustible absorbent such as vermiculite or sand.[1][5] Prevent the spill from entering drains or waterways.[2]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[2][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[2] All cleaning materials should also be treated as hazardous waste.[2]

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Waste Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] On-site chemical treatment is not advised without validated protocols due to the potential for hazardous reactions.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2]

  • This compound is a halogenated organic compound and must be segregated into a designated "Halogenated Organic Waste" stream.[6] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[6][7]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container.[6]

  • Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant waste container labeled for "Halogenated Organic Liquid Waste."[6]

  • Containers should be kept closed except when adding waste and filled to no more than 80-90% capacity to allow for vapor expansion.[6][8]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., Toxic, Irritant).[1]

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[1][3]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2] Provide them with a copy of the Safety Data Sheet (SDS) for the compound.

  • High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[9][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Waste Generated? fume_hood->waste_generation spill Spill or Accidental Release? waste_generation->spill No segregate_waste Segregate as 'Halogenated Organic Waste' waste_generation->segregate_waste Yes spill->fume_hood No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->segregate_waste containerize Collect in Designated, Labeled, and Sealed Container (<90% full) segregate_waste->containerize storage Store in Secure Satellite Accumulation Area containerize->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary: 6-Chloro-4-methoxypyridin-3-amine is anticipated to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4][5] It may be toxic if it comes into contact with skin or is inhaled and could cause damage to organs through prolonged or repeated exposure.[6] It is critical to handle this compound with appropriate personal protective equipment in a well-ventilated area to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[7]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][7][8][9] Gloves should be inspected for any tears or punctures before use.[7]
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[5][7][8][9] For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[5]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7][8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][4][7]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should occur within a certified laboratory chemical fume hood.[5][7][8] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]

  • Preparation: Ensure the chemical fume hood is functioning correctly. Don all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Use clean, dry, and appropriate laboratory equipment.[5] Avoid the creation of dust.[4][5]

  • Reaction Setup: If used in a reaction, add the compound to the reaction vessel within the fume hood.

  • Post-Handling: Decontaminate all equipment used.[5] Properly remove and dispose of contaminated gloves and other disposable PPE.[5] Wash hands thoroughly after handling.[1][5]

  • Storage: Store the compound in a dry, cool, and well-ventilated place.[5][8] Keep containers tightly closed.[5][8]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation handling_weigh Weighing & Transfer prep_fume_hood->handling_weigh handling_reaction Reaction Setup handling_weigh->handling_reaction post_decon Decontaminate Equipment handling_reaction->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_wash Remove PPE & Wash Hands post_dispose->post_wash storage Storage post_wash->storage

Caption: Workflow for handling this compound.

Disposal Plan: Step-by-Step Protocol

Waste containing 6-Chloropyridin-3-amine must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic compound and must be segregated into a dedicated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.[10]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][5]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Request: Arrange for disposal through your institution's environmental health and safety office.[5] Do not dispose of this chemical down the drain.[5]

G start Waste Generated is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate into 'Halogenated Waste' is_halogenated->segregate Yes label_container Label container with 'Hazardous Waste' & Chemical Name segregate->label_container store Store in designated satellite accumulation area label_container->store contact_ehs Arrange disposal through Environmental Health & Safety store->contact_ehs end Proper Disposal contact_ehs->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.